AS1938909
説明
特性
CAS番号 |
1243155-40-9 |
|---|---|
分子式 |
C19H13Cl2F2NO2S |
分子量 |
428.27 |
IUPAC名 |
3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13Cl2F2NO2S/c20-12-5-4-11(14(21)8-12)10-26-17-6-7-27-18(17)19(25)24-9-13-15(22)2-1-3-16(13)23/h1-8H,9-10H2,(H,24,25) |
InChIキー |
KVMCBBWABOUSJA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AS1938909; AS-1938909; AS 1938909; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AS1938909
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action of AS1938909, a selective inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2).
Core Mechanism of Action
This compound is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of SHIP2.[1] Its primary mechanism of action is the selective inhibition of SHIP2's phosphatase activity, which plays a crucial role in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is a major regulator of cellular physiology.[2]
SHIP2 dephosphorylates the 5' position of phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[2] By inhibiting SHIP2, this compound leads to an accumulation of PI(3,4,5)P3. This second messenger is critical for the activation of downstream signaling cascades, most notably the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B).[2] The activation of the PI3K/Akt pathway influences a wide range of cellular processes, including glucose metabolism.[1][2]
Quantitative Data: Potency and Selectivity
The inhibitory activity and selectivity of this compound have been characterized against SHIP2 and other related phosphatases. The following table summarizes the key quantitative data.
| Target | Parameter | Value (µM) | Species | Reference |
| SHIP2 | Ki | 0.44 | Human | [1][3] |
| SHIP2 | IC50 | 0.57 | Human | [1][2] |
| SHIP2 | IC50 | 0.18 | Mouse | [1] |
| SHIP1 | IC50 | 21 | Human | [1][2] |
| PTEN | IC50 | > 50 | Human | [1] |
| Synaptojanin | IC50 | > 50 | Human | [1] |
| Myotubularin | IC50 | > 50 | Human | [1] |
Signaling Pathway Diagram
The following diagram illustrates the role of SHIP2 in the PI3K/Akt signaling pathway and the mechanism of action of this compound.
Cellular Effects
-
Increased Akt Phosphorylation: Treatment with this compound has been shown to elevate the levels of insulin-induced phosphorylated Akt at serine 473 (pAkt-Ser473) in L6 myotubes.[1]
-
Enhanced Glucose Metabolism: The compound increases both glucose consumption and glucose uptake in L6 myotubes.[2][3]
-
Gene Expression Changes: Prolonged administration of this compound upregulates the expression of the glucose transporter 1 (GLUT1) gene, while not affecting GLUT4 expression.[2] GLUT1 plays a significant role in basal glucose uptake and is linked to the PI3K/Akt signaling pathway.[2]
Experimental Protocols
Detailed experimental protocols are not exhaustively provided in the available literature. However, based on the described experiments, the following methodologies are representative of the techniques used to characterize the mechanism of action of this compound.
This assay is used to determine the IC50 value of this compound against SHIP2.
-
Enzyme and Substrate Preparation: Recombinant human SHIP2 enzyme is purified. The substrate, such as phosphatidylinositol-3,4,5-trisphosphate diC8 (PI(3,4,5)P3-diC8), is prepared in an appropriate assay buffer.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Reaction: The SHIP2 enzyme is pre-incubated with the different concentrations of this compound. The phosphatase reaction is initiated by the addition of the substrate. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The reaction is stopped, and the amount of free phosphate released is quantified using a malachite green-based colorimetric detection reagent.
-
Data Analysis: The absorbance is measured, and the percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
This assay is used to assess the effect of this compound on the PI3K/Akt signaling pathway in a cellular context, such as in L6 myotubes.
-
Cell Culture and Treatment: L6 myotubes are cultured to an appropriate confluency. The cells are then treated with various concentrations of this compound for a specified duration. In some experiments, cells are stimulated with insulin to activate the PI3K/Akt pathway.
-
Cell Lysis: After treatment, the cells are washed and then lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (e.g., anti-pAkt Ser473) and total Akt. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of phosphorylated Akt to total Akt is calculated to determine the effect of this compound on Akt phosphorylation.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for characterizing a SHIP2 inhibitor like this compound.
References
An In-depth Technical Guide to AS1938909: A Potent SHIP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1938909 is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). By selectively targeting SHIP2, this compound modulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of glucose metabolism and insulin signaling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a visualization of its role in cellular signaling pathways.
Introduction
SHIP2 is a lipid phosphatase that plays a crucial negative regulatory role in the insulin signaling pathway.[1] It specifically dephosphorylates the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[2] This action counteracts the activity of PI3K and subsequently dampens downstream signaling cascades, most notably the activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Given that impaired insulin signaling is a hallmark of type 2 diabetes and other metabolic disorders, SHIP2 has emerged as a promising therapeutic target.
This compound has been identified as a small molecule inhibitor of SHIP2, demonstrating the potential to enhance insulin sensitivity and glucose metabolism.[3] Its ability to increase insulin-induced Akt phosphorylation and glucose transporter expression in cellular models underscores its potential for further investigation in the context of metabolic diseases.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of SHIP2's phosphatase activity. This inhibition leads to an accumulation of PIP3 at the plasma membrane, resulting in the enhanced recruitment and activation of PIP3-dependent kinases, such as PDK1 and Akt. The subsequent phosphorylation and activation of Akt trigger a cascade of downstream events that promote glucose uptake, utilization, and storage.
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound against various phosphatases have been quantitatively assessed. The following table summarizes the key inhibitory constants.
| Target Phosphatase | Parameter | Value (µM) | Species |
| SHIP2 | Ki | 0.44 | Human [3] |
| SHIP2 | IC50 | 0.18 | Murine |
| SHIP2 | IC50 | 0.57 | Human |
| SHIP1 | IC50 | 21 | Human |
| PTEN | IC50 | >50 | Human |
| Synaptojanin | IC50 | >50 | Human |
| Myotubularin | IC50 | >50 | Human |
Signaling Pathway
The following diagram illustrates the role of SHIP2 in the insulin signaling pathway and the mechanism of action of this compound.
Caption: The inhibitory effect of this compound on the SHIP2 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the function of this compound. These protocols are based on standard laboratory procedures and the experimental context described for this compound and similar SHIP2 inhibitors.
Western Blot for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt) at Serine 473 in L6 myotubes following treatment with this compound.
Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.
Methodology:
-
Cell Culture and Treatment: L6 myotubes are seeded in 6-well plates and allowed to differentiate. Cells are then serum-starved for 4 hours before being pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with insulin (100 nM) for 10 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled, and separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% bovine serum albumin (BSA).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt, diluted in blocking buffer.
-
Washing and Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Glucose Uptake Assay
This protocol describes the measurement of glucose uptake in L6 myotubes using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Methodology:
-
Cell Culture and Treatment: Differentiated L6 myotubes in a 96-well plate are serum-starved for 4 hours and then pre-treated with this compound for 1 hour.
-
Insulin Stimulation: Cells are stimulated with 100 nM insulin for 30 minutes.
-
2-NBDG Incubation: 2-NBDG is added to each well to a final concentration of 50 µM and incubated for 30 minutes at 37°C.
-
Termination and Washing: The uptake is stopped by removing the 2-NBDG-containing medium and washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: The fluorescence of the intracellularly accumulated 2-NBDG is measured using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Quantitative Real-Time PCR (qRT-PCR) for GLUT1 mRNA Expression
This protocol outlines the quantification of GLUT1 mRNA levels in L6 myotubes treated with this compound.
Methodology:
-
Cell Culture and Treatment: Differentiated L6 myotubes are treated with this compound for 48 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: The relative expression of GLUT1 mRNA is quantified by real-time PCR using GLUT1-specific primers and a SYBR Green-based detection method. The expression levels are normalized to a housekeeping gene, such as GAPDH.
-
Data Analysis: The relative fold change in GLUT1 mRNA expression is calculated using the 2-ΔΔCt method.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of SHIP2. Its potency and selectivity make it a suitable probe for dissecting the intricacies of the PI3K/Akt signaling pathway and its impact on glucose homeostasis. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of SHIP2 inhibition in metabolic diseases.
References
The SHIP2 Inhibitor AS1938909: A Technical Guide to its Mechanism and the SHIP2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] By hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), SHIP2 modulates a cascade of downstream cellular processes, including glucose metabolism, cell growth, and apoptosis.[2] Its dysregulation has been implicated in a variety of pathological conditions, including type 2 diabetes, obesity, and certain cancers.[3][4]
AS1938909 is a potent and selective small-molecule inhibitor of SHIP2, emerging as a valuable pharmacological tool for investigating the therapeutic potential of SHIP2 inhibition. This technical guide provides an in-depth overview of this compound, its interaction with the SHIP2 signaling pathway, and detailed experimental protocols for its characterization.
This compound: A Potent and Selective SHIP2 Inhibitor
This compound is a cell-permeable thiophenecarboxamide compound that acts as a competitive and reversible inhibitor of SHIP2.[5] Its inhibitory activity and selectivity have been characterized in various in vitro assays.
Quantitative Data on this compound Inhibition
| Parameter | Species | Value | Reference(s) |
| IC50 | human SHIP2 (hSHIP2) | 0.57 µM | [1][5] |
| murine SHIP2 (mSHIP2) | 0.18 µM | [5] | |
| human SHIP1 (hSHIP1) | 21 µM | [1][5] | |
| human PTEN (hPTEN) | > 50 µM | [5] | |
| human synaptojanin (h-synaptojanin) | > 50 µM | [5] | |
| human myotubularin (h-myotubularin) | > 50 µM | [5] | |
| Ki | human SHIP2 (hSHIP2) | 0.44 µM | [5] |
The SHIP2 Signaling Pathway
SHIP2 is a key regulator of the PI3K/Akt signaling cascade. The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors such as insulin or epidermal growth factor (EGF).
Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger PIP3. PIP3 recruits and activates downstream effectors, including phosphoinositide-dependent kinase 1 (PDK1) and Akt. SHIP2 negatively regulates this pathway by dephosphorylating PIP3 at the 5' position, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[2] Inhibition of SHIP2 by this compound leads to an accumulation of PIP3, resulting in enhanced Akt phosphorylation and potentiation of downstream signaling events.[5]
Experimental Protocols
SHIP2 Phosphatase Activity Assay (Malachite Green)
This colorimetric assay quantifies the inorganic phosphate released from a substrate by SHIP2, providing a measure of its enzymatic activity.
Workflow:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT.
-
SHIP2 Enzyme: Recombinant human SHIP2 diluted in Assay Buffer.
-
Substrate: DiC8-PIP3 (phosphatidylinositol (3,4,5)-trisphosphate) at a working concentration of 20 µM in Assay Buffer.
-
This compound: Serial dilutions in DMSO, with a final DMSO concentration in the assay not exceeding 1%.
-
Malachite Green Reagent: A commercially available or freshly prepared solution of malachite green and ammonium molybdate in acid.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of Assay Buffer (blank), vehicle control (DMSO), or this compound at various concentrations.
-
Add 25 µL of SHIP2 enzyme solution to all wells except the blank.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Subtract the blank reading from all wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Fluorescence Polarization (FP) Assay for SHIP2 Inhibition
This homogeneous assay measures the displacement of a fluorescently labeled probe from SHIP2 by a competing inhibitor.
Methodology:
-
Reagents:
-
Assay Buffer: As described for the Malachite Green assay.
-
Recombinant SHIP2 enzyme.
-
Fluorescent Probe: A fluorescently labeled PIP3 analog.
-
This compound: Serial dilutions.
-
-
Procedure:
-
In a black, low-volume 384-well plate, combine the SHIP2 enzyme, fluorescent probe, and either this compound or vehicle control in Assay Buffer.
-
Incubate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
The decrease in polarization, indicating displacement of the probe, is proportional to the inhibitory activity of this compound.
-
Calculate IC50 values from dose-response curves.
-
Western Blot for Akt Phosphorylation in L6 Myotubes
This assay assesses the effect of this compound on the downstream signaling of the SHIP2 pathway by measuring the phosphorylation of Akt.
Methodology:
-
Cell Culture and Treatment:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
-
Serum-starve the myotubes for 4 hours in serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate with 100 nM insulin for 15 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative increase in phosphorylation.
-
Glucose Uptake Assay in L6 Myotubes
This assay measures the effect of this compound on glucose transport into cells, a key downstream biological effect of enhanced insulin signaling.
Methodology:
-
Cell Culture and Treatment:
-
Culture and differentiate L6 myotubes as described for the Western blot protocol.
-
Serum-starve the cells for 4 hours.
-
Pre-treat with this compound or vehicle for 1 hour.
-
Stimulate with 100 nM insulin for 30 minutes.
-
-
Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate with KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes.
-
Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of each sample.
-
Express the results as a fold increase over the basal (unstimulated) glucose uptake.
-
RT-PCR for GLUT1 mRNA Expression in L6 Myotubes
This technique quantifies the effect of this compound on the gene expression of the glucose transporter GLUT1.
Methodology:
-
Cell Culture and Treatment:
-
Culture, differentiate, and treat L6 myotubes with this compound as previously described.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for GLUT1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Use a SYBR Green-based detection method.
-
-
Data Analysis:
-
Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as a fold change relative to the vehicle-treated control.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of SHIP2. Its ability to modulate the PI3K/Akt signaling pathway makes it an invaluable tool for researchers in various fields, particularly those investigating metabolic disorders and cancer. The detailed experimental protocols provided in this guide offer a solid foundation for the further investigation of this compound and the broader role of SHIP2 in health and disease. The continued exploration of SHIP2 inhibitors holds significant promise for the development of novel therapeutic strategies.
References
- 1. Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of glucose uptake activity of Helicteres isora Linn. fruits in L-6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The inositol 5-phosphatase SHIP2 regulates endocytic clathrin-coated pit dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The SHIP2 Inhibitor AS1938909: A Technical Guide to its Effects on the PI3K/Akt Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AS1938909 is a potent and selective small molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). By targeting SHIP2, a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, this compound effectively enhances downstream signaling, leading to increased Akt phosphorylation and subsequent physiological effects such as augmented glucose uptake in metabolically active cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its inhibitory activity, detailed protocols for key experimental assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The PI3K/Akt Pathway and the Role of SHIP2
The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and type 2 diabetes.
The activation of the PI3K/Akt pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 acts as a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2.
SHIP2 is a key phosphatase that negatively regulates this pathway by dephosphorylating the 5-position of PIP3, converting it to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). This action terminates the PIP3-dependent signaling and dampens the activation of Akt.
Mechanism of Action of this compound
This compound is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of SHIP2. By binding to the active site of SHIP2, this compound prevents the dephosphorylation of PIP3. The resulting accumulation of PIP3 at the plasma membrane leads to enhanced recruitment and activation of Akt. This ultimately potentiates the downstream effects of the PI3K/Akt signaling cascade.
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been characterized in various enzymatic assays. The following table summarizes the key quantitative data.
| Target | Parameter | Value (µM) | Species | Reference |
| SHIP2 | Ki | 0.44 | Human | [1] |
| SHIP2 | IC50 | 0.57 | Human | [1] |
| SHIP2 | IC50 | 0.18 | Murine | [1] |
| SHIP1 | IC50 | 21 | Human | [1] |
| PTEN | IC50 | >50 | Human | [1] |
| Synaptojanin | IC50 | >50 | Human | [1] |
| Myotubularin | IC50 | >50 | Human | [1] |
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation in L6 Myotubes
This protocol describes a general procedure to assess the effect of this compound on Akt phosphorylation at Serine 473 (a key activation site) in rat L6 myotubes.
Materials:
-
Rat L6 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
This compound
-
Insulin
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Differentiation: Culture L6 myoblasts in DMEM supplemented with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum upon reaching confluence and maintain for 5-7 days.
-
Serum Starvation: Prior to treatment, starve the differentiated myotubes in serum-free DMEM for 3-4 hours.
-
Treatment: Treat the myotubes with the desired concentrations of this compound (or vehicle control) for a specified duration (e.g., 1-2 hours). In some experiments, a subsequent stimulation with insulin (e.g., 100 nM for 15-30 minutes) is performed.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
2-Deoxy-D-[3H]glucose Uptake Assay in L6 Myotubes
This protocol outlines a method to measure glucose uptake in L6 myotubes, a key functional downstream effect of Akt activation.
Materials:
-
Differentiated L6 myotubes in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin
-
2-deoxy-D-[3H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B
-
0.1 M NaOH
-
Scintillation cocktail
Procedure:
-
Cell Preparation: Differentiate L6 myoblasts into myotubes as described in section 4.1.
-
Serum Starvation: Starve the myotubes in serum-free DMEM for 3-4 hours.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with KRH buffer containing this compound (or vehicle) for a specified time (e.g., 1 hour).
-
Stimulation: Add insulin (e.g., 100 nM) or vehicle to the wells and incubate for 30 minutes.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM). To determine non-specific uptake, a parallel set of wells should be treated with cytochalasin B. Incubate for 10 minutes.
-
Termination: Stop the uptake by aspirating the glucose solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH, and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Specific glucose uptake is calculated by subtracting the non-specific uptake (from cytochalasin B-treated wells) from the total uptake.
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on SHIP2.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the effect of this compound.
References
The Role of AS1938909 in Insulin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a central role in insulin-mediated metabolic events. By hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), SHIP2 attenuates downstream insulin signaling. Inhibition of SHIP2 by this compound has been shown to enhance insulin sensitivity, making it a molecule of significant interest in the context of type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key components of the insulin signaling pathway, and detailed methodologies for relevant in vitro assays.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of SHIP2, targeting its phosphatase activity. By blocking the dephosphorylation of PIP3 to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), this compound leads to an accumulation of PIP3 at the plasma membrane. This accumulation enhances the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
The following diagram illustrates the insulin signaling pathway and the point of intervention for this compound.
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Species | Value | Assay Method | Reference |
| IC50 | human SHIP2 | 0.57 µM | Phosphatase Assay | [1][2] |
| mouse SHIP2 | 0.18 µM | Phosphatase Assay | [2] | |
| human SHIP1 | 21 µM | Phosphatase Assay | [1][2] | |
| human PTEN | >50 µM | Phosphatase Assay | [2] | |
| human synaptojanin | >50 µM | Phosphatase Assay | [2] | |
| human myotubularin | >50 µM | Phosphatase Assay | [2] | |
| Ki | human SHIP2 | 0.44 µM | Phosphatase Assay | [3] |
Experimental Protocols
In Vitro SHIP2 Inhibition Assay (Malachite Green Assay)
This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate from a substrate.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of phosphate released, and thus to the enzyme activity.
Materials:
-
Recombinant human SHIP2 enzyme
-
This compound
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) diC8 (water-soluble substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 2 mM DTT
-
Malachite Green Reagent: Solution of malachite green, ammonium molybdate, and polyvinyl alcohol in HCl. Commercial kits are available.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant SHIP2 enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the PIP3 diC8 substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Akt Phosphorylation Assay (Western Blot)
This method is used to assess the effect of this compound on the phosphorylation of Akt at Serine 473 in a cellular context, typically in L6 myotubes.
Principle: Following cell lysis, proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt Ser473) and total Akt. The amount of phosphorylated Akt is then normalized to the total amount of Akt.
Materials:
-
L6 myoblasts
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
This compound
-
Insulin
-
Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed L6 myoblasts and differentiate them into myotubes.
-
Starve the myotubes in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
Glucose Uptake Assay (2-Deoxyglucose Method)
This assay measures the rate of glucose transport into cells, a key downstream effect of insulin signaling.
Principle: Cells are incubated with a radiolabeled or fluorescently tagged glucose analog, 2-deoxyglucose (2-DG), which is taken up by glucose transporters and phosphorylated, trapping it inside the cell. The amount of accumulated 2-DG is then quantified.
Materials:
-
Differentiated L6 myotubes
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-2-deoxyglucose or a fluorescent 2-DG analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Differentiate L6 myoblasts into myotubes in a multi-well plate.
-
Wash the myotubes with KRH buffer and then incubate in KRH buffer for 2 hours to serum-starve.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours for observing effects on GLUT1 expression).
-
Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.
-
Add [³H]-2-deoxyglucose to the wells and incubate for 5-10 minutes.
-
Terminate glucose uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with lysis buffer.
-
If using [³H]-2-deoxyglucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
If using a fluorescent analog, measure the fluorescence of the lysate using a plate reader.
-
Normalize the glucose uptake values to the protein concentration of the cell lysate.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on insulin signaling in vitro.
Conclusion
This compound is a valuable pharmacological tool for studying the role of SHIP2 in insulin signaling and metabolic regulation. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of SHIP2 inhibition in diseases characterized by insulin resistance. The experimental protocols detailed in this guide provide a framework for researchers to further explore the cellular and molecular effects of this compound and to identify and characterize other novel SHIP2 inhibitors. The enhancement of Akt phosphorylation and subsequent increase in glucose uptake upon treatment with this compound underscore the critical role of SHIP2 as a negative regulator in the insulin signaling cascade.[1][3]
References
The SHIP2 Inhibitor AS1938909: A Technical Guide to its Role in Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). This technical guide provides an in-depth overview of the core mechanisms by which this compound modulates glucose metabolism, primarily through its action on the PI3K/Akt signaling pathway. Summarized quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows are presented to support further research and drug development efforts in the context of metabolic diseases.
Introduction
The SH2 domain-containing inositol 5-phosphatase 2 (SHIP2) is a critical negative regulator of the insulin signaling pathway. By hydrolyzing the 3,4,5-trisphosphate (PIP3) to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), SHIP2 attenuates the downstream signaling cascade, leading to reduced glucose uptake and metabolism. Inhibition of SHIP2 has emerged as a promising therapeutic strategy for type 2 diabetes and other metabolic disorders. This compound has been identified as a potent inhibitor of SHIP2, demonstrating significant effects on glucose metabolism in cellular models.[1] This guide delineates the molecular interactions and cellular consequences of SHIP2 inhibition by this compound.
Mechanism of Action: The PI3K/Akt Signaling Pathway
The primary mechanism through which this compound influences glucose metabolism is by potentiating the PI3K/Akt signaling pathway upon insulin stimulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of glucose metabolism as reported in the literature.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Human SHIP2 | Ki | 0.44 µM | [1] |
| Murine SHIP2 | IC50 | 0.18 µM | |
| Human SHIP2 | IC50 | 0.57 µM | |
| Human SHIP1 | IC50 | 21 µM | |
| Human PTEN | IC50 | >50 µM | |
| Human Synaptojanin | IC50 | >50 µM | |
| Human Myotubularin | IC50 | >50 µM |
Table 2: Effects of this compound on Glucose Metabolism in L6 Myotubes
| Parameter | Condition | Result | Reference |
| Akt Phosphorylation (Ser473) | Insulin-stimulated | Increased | [1] |
| Glucose Consumption | 48h treatment with 1 nM insulin | Concentration-dependent increase | [2] |
| Glucose Uptake | - | Increased | [1] |
| GLUT1 mRNA Expression | 48h treatment | Significantly induced | [1] |
| GLUT4 mRNA Expression | 48h treatment | No significant change | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and those described in studies involving this compound and other SHIP2 inhibitors.
Cell Culture and Differentiation of L6 Myotubes
L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in a humidified atmosphere of 5% CO2 at 37°C. To induce differentiation into myotubes, confluent myoblasts are switched to DMEM containing 2% horse serum. The differentiation medium is replaced every 48 hours for 4-7 days.
Western Blot for Akt Phosphorylation
-
Serum Starvation: Differentiated L6 myotubes are serum-starved for 4-18 hours in DMEM.
-
Inhibitor Treatment: Cells are pre-incubated with desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Insulin Stimulation: Insulin (e.g., 100 nM) is added to the medium for a short period (e.g., 15 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (Ser473) and total Akt, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
2-Deoxyglucose (2-DOG) Uptake Assay
-
Cell Preparation: Differentiated L6 myotubes are serum-starved overnight (approximately 18 hours) in DMEM containing 0.2% bovine serum albumin (BSA).[3]
-
Inhibitor Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Insulin Stimulation: Cells are washed and incubated in Krebs-Ringer-HEPES (KRH) buffer. Insulin (e.g., 100 nM) is then added for 15 minutes.[4]
-
Glucose Uptake: Radiolabeled 2-deoxy-D-[3H]glucose is added to the wells for a short incubation period (e.g., 5 minutes).[4]
-
Termination and Lysis: The uptake is terminated by washing the cells with ice-cold KRH buffer. The cells are then lysed with a sodium hydroxide solution.[4]
-
Measurement: The radioactivity in the cell lysates is measured by liquid scintillation counting to determine the amount of glucose uptake.
Quantitative Real-Time PCR (qRT-PCR) for GLUT1 mRNA Expression
-
Cell Treatment and RNA Extraction: Differentiated L6 myotubes are treated with this compound for 48 hours. Total RNA is then extracted using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression level of GLUT1 mRNA is quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Conclusion
This compound is a valuable research tool for investigating the role of SHIP2 in glucose metabolism. Its ability to potentiate insulin signaling through the PI3K/Akt pathway, leading to increased glucose uptake and GLUT1 expression, highlights the therapeutic potential of SHIP2 inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound and other SHIP2 inhibitors in the context of metabolic diseases.
References
- 1. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Discovery and Development of AS1938909, a SHIP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). Developed by Astellas Pharma, this thiophene-based compound has emerged as a significant tool for investigating the role of SHIP2 in cellular signaling pathways, particularly in the context of insulin resistance and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Introduction and Discovery
Chemical Properties:
| Property | Value |
| Chemical Name | 3-((2,4-Dichlorobenzyl)oxy)-N-((2,6-difluorophenyl)methyl)thiophene-2-carboxamide |
| Molecular Formula | C₁₉H₁₃Cl₂F₂NO₂S |
| Molecular Weight | 428.28 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO (50 mg/mL) |
Mechanism of Action and In Vitro Activity
This compound functions as a competitive and reversible inhibitor of SHIP2. SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), thereby acting as a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] By inhibiting SHIP2, this compound leads to an accumulation of PIP3, resulting in enhanced downstream signaling through Akt.
Quantitative In Vitro Data:
| Parameter | Species | Value (µM) |
| Kᵢ (hSHIP2) | Human | 0.44[1] |
| IC₅₀ (mSHIP2) | Mouse | 0.18 |
| IC₅₀ (hSHIP2) | Human | 0.57 |
| IC₅₀ (hSHIP1) | Human | 21 |
| IC₅₀ (hPTEN) | Human | >50 |
| IC₅₀ (h-synaptojanin) | Human | >50 |
| IC₅₀ (h-myotubularin) | Human | >50 |
These data demonstrate the high potency of this compound for SHIP2 and its significant selectivity over the related phosphatase SHIP1 and other inositol phosphatases.
Preclinical Development and In Vivo Studies
The primary therapeutic indication explored for this compound is type 2 diabetes. Studies in cellular and animal models have demonstrated its potential to improve glucose metabolism.
Cellular Studies in L6 Myotubes
In rat L6 myotubes, a skeletal muscle cell line, this compound has been shown to:
-
Increase insulin-induced phosphorylation of Akt at Ser473.[1]
-
Upregulate the expression of the glucose transporter GLUT1 mRNA, but not GLUT4, after prolonged treatment.[1][2]
In Vivo Studies in Diabetic Mice
While specific in vivo study protocols for this compound are not publicly detailed, the general model for testing SHIP2 inhibitors involves diabetic db/db mice.[3] These mice exhibit insulin resistance and hyperglycemia, making them a relevant model for type 2 diabetes.[3] Treatment with SHIP2 inhibitors in these models has been shown to be associated with improved insulin sensitivity.[3]
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway
The inhibitory action of this compound directly impacts the insulin signaling cascade. The following diagram illustrates the central role of SHIP2 and the effect of its inhibition by this compound.
Caption: Inhibition of SHIP2 by this compound enhances insulin signaling.
Experimental Workflow: In Vitro SHIP2 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound on SHIP2 using a malachite green-based phosphate detection assay.
Caption: Workflow for determining the IC50 of this compound against SHIP2.
Detailed Experimental Protocols
While specific, detailed protocols from the original discovery papers are not fully available in the public domain, the following are representative protocols based on standard methodologies for the key experiments cited.
SHIP2 Inhibition Assay (Malachite Green)
This assay quantifies the amount of inorganic phosphate released from the PIP3 substrate by SHIP2.
Materials:
-
Recombinant human SHIP2 enzyme
-
This compound
-
Phosphatidylinositol-3,4,5-trisphosphate (PIP3) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)[4][5]
-
Phosphate standard solution
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 10 µL of each this compound dilution to the wells of a 96-well plate. Include wells for no-inhibitor control and no-enzyme control.
-
Add 20 µL of SHIP2 enzyme solution to each well (except no-enzyme control) and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of PIP3 substrate solution to all wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent to each well.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Generate a phosphate standard curve to determine the amount of phosphate released.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Akt Phosphorylation Assay in L6 Myotubes
This Western blot-based assay measures the level of phosphorylated Akt (p-Akt) as an indicator of insulin pathway activation.
Materials:
-
L6 myotubes
-
This compound
-
Insulin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture L6 myoblasts and differentiate them into myotubes.
-
Serum-starve the myotubes for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-Akt and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Glucose Uptake Assay in L6 Myotubes
This assay measures the uptake of a radiolabeled glucose analog, 2-deoxyglucose (2-DOG), into the cells.
Materials:
-
L6 myotubes
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-2-deoxyglucose
-
Scintillation fluid and counter
Procedure:
-
Differentiate L6 myoblasts into myotubes in a multi-well plate.
-
Serum-starve the myotubes for 4-6 hours.
-
Wash the cells with KRH buffer.
-
Pre-treat the cells with this compound for 1 hour in KRH buffer.
-
Stimulate with insulin (e.g., 100 nM) for 30 minutes.
-
Add [³H]-2-deoxyglucose to each well and incubate for 10 minutes.
-
Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of the lysate.
Synthesis
The detailed synthesis of this compound is not widely published in peer-reviewed literature. However, based on its chemical structure, a plausible synthetic route would involve the formation of an amide bond between a thiophene carboxylic acid derivative and a substituted benzylamine.
Pharmacokinetics and Metabolism
There is limited publicly available information on the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile of this compound. Such studies are crucial for the development of any compound as a therapeutic agent and are typically conducted during later preclinical stages.
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathological roles of SHIP2. Its high potency and selectivity have enabled detailed investigations into the impact of SHIP2 inhibition on the insulin signaling pathway and glucose metabolism. The preclinical data strongly suggest that pharmacological inhibition of SHIP2 could be a viable therapeutic strategy for the treatment of type 2 diabetes. Further studies, particularly those detailing its in vivo efficacy, pharmacokinetics, and safety profile, will be critical in determining its potential for clinical development.
References
- 1. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of SH2-containing inositol phosphatase 2 with the insulin resistance of diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
In-Depth Technical Guide: AS1938909 and its Interaction with Target Protein SHIP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1938909 is a small molecule inhibitor that has garnered significant interest within the scientific community for its potent and selective inhibition of the Src homology 2 (SH2) domain-containing inositol-5-phosphatase 2 (SHIP2).[1][2] SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in numerous cellular processes including glucose metabolism, cell growth, and survival.[3][4] Dysregulation of this pathway is implicated in various diseases, most notably type 2 diabetes and cancer. This technical guide provides a comprehensive overview of the interaction between this compound and its target protein, SHIP2, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Core Target Interaction: this compound and SHIP2
This compound acts as a potent, competitive, and reversible inhibitor of SHIP2.[1] Its primary mechanism of action involves binding to the active site of SHIP2, thereby preventing the dephosphorylation of its primary substrate, phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3).[3] This inhibition leads to an accumulation of PI(3,4,5)P3 at the plasma membrane, resulting in the subsequent activation of downstream signaling molecules, most notably the serine/threonine kinase Akt.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high affinity for SHIP2 and selectivity over other related phosphatases.
| Target | Parameter | Value | Species | Reference |
| SHIP2 | Ki | 0.44 µM | Human | [1][2] |
| SHIP2 | IC50 | 0.57 µM | Human | [1][3] |
| SHIP2 | IC50 | 0.18 µM | Mouse | [1] |
| SHIP1 | IC50 | 21 µM | Human | [1][3] |
| PTEN | IC50 | > 50 µM | Human | [1] |
| Synaptojanin | IC50 | > 50 µM | Human | [1] |
| Myotubularin | IC50 | > 50 µM | Human | [1] |
Signaling Pathway
The inhibition of SHIP2 by this compound directly impacts the PI3K/Akt signaling pathway. Under normal physiological conditions, receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activate PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3. SHIP2 counteracts this by dephosphorylating PI(3,4,5)P3 at the 5' position to produce phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, this compound increases the cellular levels of PI(3,4,5)P3, leading to the recruitment and activation of Akt. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, culminating in diverse cellular responses such as increased glucose uptake and cell survival.
Experimental Protocols
The following sections outline the general methodologies used to characterize the interaction of this compound with SHIP2 and its downstream cellular effects. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.
SHIP2 Inhibition Assay (Phosphate Release)
This assay quantifies the inhibitory effect of this compound on the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate from a substrate.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, and 10 mM MgCl2) is prepared.
-
Enzyme: Recombinant human or mouse SHIP2 is diluted in assay buffer to the desired concentration.
-
Substrate: A stock solution of a SHIP2 substrate, such as inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), is prepared.
-
Inhibitor: A dilution series of this compound is prepared in the assay buffer containing a small percentage of DMSO.
-
-
Reaction Setup:
-
In a 96-well plate, SHIP2 enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 15-30 minutes) at room temperature.
-
The reaction is initiated by the addition of the substrate.
-
-
Incubation and Termination:
-
The reaction mixture is incubated at 37°C for a specific time, allowing for enzymatic activity.
-
The reaction is terminated by the addition of a stop solution, which often contains the colorimetric reagent for phosphate detection.
-
-
Phosphate Detection:
-
The amount of inorganic phosphate released is quantified using a sensitive method such as a Malachite Green-based assay. The absorbance is measured at the appropriate wavelength.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
-
Western Blot Analysis of Akt Phosphorylation
This method is used to assess the downstream cellular effects of this compound by measuring the phosphorylation status of Akt in a cell-based model, such as L6 myotubes.[1]
Workflow:
Detailed Methodology:
-
Cell Culture and Treatment:
-
L6 myoblasts are cultured and differentiated into myotubes.
-
Cells are serum-starved and then treated with various concentrations of this compound for a specified duration, often with or without subsequent insulin stimulation.
-
-
Protein Extraction and Quantification:
-
Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
The membrane is blocked with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., at Ser473) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody for total Akt to serve as a loading control.
-
-
Data Analysis:
-
The band intensities are quantified using densitometry software.
-
The level of phosphorylated Akt is normalized to the level of total Akt to determine the relative increase in phosphorylation.
-
Glucose Uptake Assay
This assay measures the effect of this compound on the rate of glucose transport into cells, typically using a radiolabeled glucose analog like 2-deoxy-D-[3H]glucose.
Detailed Methodology:
-
Cell Culture and Treatment:
-
L6 myotubes are cultured and differentiated in multi-well plates.
-
Cells are serum-starved and then pre-incubated with this compound at various concentrations.
-
-
Glucose Uptake Measurement:
-
The cells are washed with a glucose-free buffer and then incubated with a solution containing a known concentration of 2-deoxy-D-[3H]glucose (or another labeled glucose analog) for a short period.
-
The uptake is terminated by washing the cells rapidly with ice-cold buffer.
-
-
Quantification:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The protein concentration in each well is determined to normalize the glucose uptake values.
-
-
Data Analysis:
-
The rate of glucose uptake is calculated and compared between treated and untreated cells to determine the effect of this compound.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of SHIP2. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of the PI3K/Akt signaling pathway. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of SHIP2 inhibition in various disease models. The continued study of compounds like this compound will undoubtedly contribute to a deeper understanding of cellular signaling and may pave the way for novel therapeutic strategies.
References
- 1. Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography: A Potential New Target for Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHIP2 Inhibitor, this compound - Calbiochem | 565840 [merckmillipore.com]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
AS1938909: A Technical Review of a Potent SHIP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1938909 is a synthetic, cell-permeable thiophenecarboxamide that has been identified as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). By selectively targeting SHIP2, this compound modulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cellular metabolism. In preclinical studies, this small molecule has demonstrated the ability to enhance intracellular insulin signaling, increase glucose uptake and consumption, and stimulate the expression of the glucose transporter GLUT1 in skeletal muscle cells. This in-depth technical guide provides a comprehensive review of the available literature on this compound, including its mechanism of action, in vitro efficacy, and its effects on key cellular processes. Detailed experimental methodologies for the evaluation of SHIP2 inhibitors are also presented, along with a summary of its known physicochemical properties. To date, there is no publicly available information regarding the clinical development or synthesis of this compound.
Introduction
The SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2) is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway plays a central role in a multitude of cellular functions, including glucose homeostasis, cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt pathway is implicated in various metabolic disorders, most notably type 2 diabetes and obesity. SHIP2 exerts its regulatory function by dephosphorylating the 5'-position of phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3), a critical second messenger that recruits and activates Akt. By reducing the levels of PtdIns(3,4,5)P3, SHIP2 effectively dampens downstream insulin signaling.
The targeted inhibition of SHIP2 has emerged as a promising therapeutic strategy for enhancing insulin sensitivity and improving glycemic control. Small molecule inhibitors of SHIP2, such as this compound, offer the potential to restore proper signaling through the PI3K/Akt pathway, thereby addressing the underlying molecular pathology of insulin resistance.
This compound, a thiophenecarboxamide derivative developed by Astellas Pharma, has been characterized as a potent and selective inhibitor of SHIP2.[1][2] This document serves as a technical guide, summarizing the current knowledge of this compound and providing detailed experimental frameworks for its study.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | 3-((2,4-dichlorobenzyl)oxy)-N-(2,6-difluorobenzyl)thiophene-2-carboxamide |
| Molecular Formula | C₁₉H₁₃Cl₂F₂NO₂S |
| Molecular Weight | 428.28 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO |
In Vitro Pharmacology
Enzymatic Activity and Selectivity
This compound is a potent and competitive inhibitor of SHIP2. The inhibitory activity and selectivity of this compound against a panel of related phosphatases are summarized in Table 2.
| Enzyme/Phosphatase | Inhibition Data |
| Human SHIP2 (hSHIP2) | Kᵢ = 0.44 µM |
| Human SHIP2 (hSHIP2) | IC₅₀ = 0.57 µM |
| Murine SHIP2 (mSHIP2) | IC₅₀ = 0.18 µM |
| Human SHIP1 (hSHIP1) | IC₅₀ = 21 µM |
| Human PTEN | IC₅₀ > 50 µM |
| Human Synaptojanin | IC₅₀ > 50 µM |
| Human Myotubularin | IC₅₀ > 50 µM |
Data compiled from multiple sources.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the direct inhibition of SHIP2. This leads to an accumulation of PtdIns(3,4,5)P3 at the plasma membrane, resulting in the enhanced recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, culminating in increased glucose metabolism and the upregulation of glucose transporter expression.
Caption: this compound inhibits SHIP2, leading to increased Akt phosphorylation and enhanced glucose metabolism.
Experimental Protocols
The following sections provide representative, detailed protocols for key experiments used to characterize this compound. These are intended as illustrative examples and may require optimization for specific laboratory conditions.
SHIP2 Enzymatic Inhibition Assay
This protocol describes a common method for measuring SHIP2 phosphatase activity and determining the inhibitory potential of compounds like this compound.
Caption: Workflow for a SHIP2 enzymatic inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT.
-
Substrate: Prepare a stock solution of PtdIns(3,4,5)P3 in the assay buffer.
-
Enzyme: Dilute recombinant human SHIP2 to the desired concentration in the assay buffer.
-
Compound: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, this compound or DMSO (vehicle control), and the diluted SHIP2 enzyme.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the phosphatase reaction by adding the PtdIns(3,4,5)P3 substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a malachite green-based phosphate detection reagent.
-
-
Data Analysis:
-
Measure the absorbance at 620 nm using a microplate reader.
-
The amount of inorganic phosphate released is proportional to the absorbance.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ and Kᵢ values by fitting the data to a dose-response curve.
-
Akt Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Akt at Serine 473 in a cell-based assay.
Caption: Workflow for assessing Akt phosphorylation by Western blot.
Methodology:
-
Cell Culture and Treatment:
-
Culture L6 myoblasts and differentiate them into myotubes.
-
Serum-starve the myotubes for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an appropriate substrate.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
-
Data Analysis:
-
Capture the chemiluminescent signals using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Glucose Uptake Assay
This protocol describes a method to measure the rate of glucose uptake in L6 myotubes following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Differentiate L6 myoblasts into myotubes in a 24-well plate.
-
Serum-starve the myotubes for 4-6 hours.
-
Treat the cells with this compound for the desired duration.
-
-
Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells in KRH buffer containing 2-deoxy-D-[³H]glucose for 10 minutes at 37°C.
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the lysates to normalize the glucose uptake data.
-
GLUT1 mRNA Expression Analysis (qRT-PCR)
This protocol details the steps to quantify the relative expression of GLUT1 mRNA in L6 myotubes treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Differentiate L6 myoblasts into myotubes.
-
Treat the cells with this compound for 24-48 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for GLUT1 and a housekeeping gene (e.g., GAPDH or β-actin).
-
Use a SYBR Green-based detection method.
-
Run the PCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for GLUT1 and the housekeeping gene.
-
Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method.
-
Clinical Development
A thorough search of publicly available clinical trial registries and literature reveals no information on any clinical trials of this compound. The development status of this compound by Astellas Pharma is not publicly known.
Conclusion
This compound is a valuable research tool for investigating the role of SHIP2 in cellular signaling and metabolism. Its potency and selectivity make it a suitable probe for elucidating the downstream consequences of SHIP2 inhibition. The preclinical data suggest that pharmacological inhibition of SHIP2 with compounds like this compound could be a viable therapeutic approach for conditions characterized by insulin resistance. However, the lack of publicly available data on its synthesis and clinical development status limits a full assessment of its therapeutic potential. Further research is warranted to explore the in vivo efficacy, safety, and pharmacokinetic profile of this compound and to fully delineate its mechanism of action.
References
Methodological & Application
Application Notes and Protocols for AS1938909, a SHIP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
AS1938909 is a potent, cell-permeable thiophenecarboxamide compound that acts as a competitive and reversible inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). By inhibiting SHIP2, this compound effectively modulates the phosphoinositide 3-kinase (PI3K) signaling pathway, leading to increased intracellular insulin signaling and enhanced glucose metabolism. These characteristics make this compound a valuable tool for research in diabetes, obesity, and other metabolic disorders.
Data Presentation
This compound exhibits high potency and selectivity for SHIP2. The following table summarizes its inhibitory activity against various phosphatases.
| Target Enzyme | Species | Inhibition Constant (Kᵢ) | IC₅₀ |
| SHIP2 | Human (hSHIP2) | 0.44 µM [1] | 0.57 µM [2] |
| SHIP2 | Murine (mSHIP2) | 0.18 µM[2] | |
| SHIP1 | Human (hSHIP1) | 21 µM[2] | |
| PTEN | Human (hPTEN) | > 50 µM[2] | |
| Synaptojanin | Human (h-synaptojanin) | > 50 µM[2] | |
| Myotubularin | Human (h-myotubularin) | > 50 µM[2] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of SHIP2, a key negative regulator of the PI3K signaling pathway. In response to insulin, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). The recruitment of Akt to the plasma membrane leads to its phosphorylation and activation. Activated Akt then phosphorylates a range of downstream targets, promoting glucose uptake, glycogen synthesis, and cell survival.
SHIP2 terminates this signaling cascade by dephosphorylating the 5-position of PIP3, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, this compound sustains the levels of PIP3, leading to prolonged activation of Akt and enhanced downstream insulin signaling.
Experimental Protocols
In Vitro SHIP2 Enzymatic Assay
This protocol describes a method to determine the inhibitory activity of this compound on SHIP2 using a malachite green-based phosphate detection assay. The assay measures the amount of inorganic phosphate released from the SHIP2 substrate, phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P₃).
Materials:
-
Recombinant human SHIP2 enzyme (truncated form containing the catalytic domain is sufficient)
-
PtdIns(3,4,5)P₃ substrate
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent (commercial kits are recommended)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620-660 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Enzyme Reaction: a. In a 96-well plate, add 10 µL of the diluted this compound or vehicle (Assay Buffer with the same final concentration of DMSO). b. Add 20 µL of recombinant SHIP2 enzyme diluted in Assay Buffer to each well. c. Pre-incubate the plate at room temperature for 15 minutes. d. Initiate the reaction by adding 20 µL of PtdIns(3,4,5)P₃ substrate diluted in Assay Buffer. The final substrate concentration should be at or near its Kₘ for SHIP2. e. Incubate the reaction at 37°C for 30 minutes.
-
Phosphate Detection: a. Stop the enzymatic reaction by adding 50 µL of the Malachite Green Reagent. b. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Data Analysis: a. Measure the absorbance at the recommended wavelength (typically 620-660 nm). b. Subtract the absorbance of the no-enzyme control from all other readings. c. Plot the percentage of SHIP2 inhibition versus the logarithm of the this compound concentration. d. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Analysis of Akt Phosphorylation in L6 Myotubes
This protocol details the use of Western blotting to assess the effect of this compound on insulin-stimulated Akt phosphorylation at Serine 473 in L6 myotubes.
Materials:
-
L6 myoblasts
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Serum-free medium
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Differentiation: a. Culture L6 myoblasts to confluence. b. Induce differentiation into myotubes by switching to differentiation medium for 5-7 days.
-
Treatment: a. Serum-starve the differentiated L6 myotubes for 4 hours in serum-free medium. b. Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1 hour. c. Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total Akt for normalization.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-Akt signal to the total Akt signal. c. Compare the levels of Akt phosphorylation between different treatment groups.
Glucose Uptake Assay in L6 Myotubes
This protocol describes a method to measure the effect of this compound on glucose uptake in L6 myotubes using a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.
Materials:
-
Differentiated L6 myotubes in a 24-well plate
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B (as a negative control for glucose transport)
-
0.1 M NaOH
-
Scintillation cocktail and counter
Procedure:
-
Cell Preparation: a. Differentiate L6 myoblasts into myotubes in a 24-well plate. b. Wash the myotubes twice with KRH buffer.
-
Treatment: a. Incubate the cells with this compound or vehicle in KRH buffer for 1 hour at 37°C. b. Add insulin (optional, to assess insulin-stimulated glucose uptake) for 20 minutes.
-
Glucose Uptake: a. Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes at 37°C. b. To determine non-specific uptake, pre-treat some wells with cytochalasin B before adding the radiolabeled glucose.
-
Termination and Lysis: a. Stop the uptake by washing the cells three times with ice-cold PBS. b. Lyse the cells by adding 0.1 M NaOH to each well.
-
Measurement: a. Transfer the lysate to scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other readings. b. Normalize the data to the protein concentration in each well. c. Express the results as a fold change relative to the vehicle-treated control.
GLUT1 mRNA Expression Analysis by qPCR
This protocol outlines the steps to quantify the effect of this compound on the mRNA expression of the glucose transporter GLUT1 in L6 myotubes using quantitative real-time PCR (qPCR).[3]
Materials:
-
Differentiated L6 myotubes
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for GLUT1 and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: a. Treat differentiated L6 myotubes with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 24-48 hours).
-
RNA Extraction and cDNA Synthesis: a. Extract total RNA from the cells using a commercial RNA extraction kit. b. Assess the quality and quantity of the extracted RNA. c. Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for GLUT1 or the housekeeping gene, and cDNA template. b. Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for GLUT1 and the housekeeping gene in each sample. b. Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 3. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
AS1938909 Cell Culture Treatment Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1938909 is a potent and selective small molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting SHIP2, this compound leads to an accumulation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), resulting in the activation of Akt and downstream signaling cascades. This modulation of the PI3K/Akt pathway makes this compound a valuable tool for studying various cellular processes, including glucose metabolism, cell growth, and survival. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on key experiments to assess its biological activity.
Mechanism of Action
This compound is a cell-permeable thiophenecarboxamide compound that acts as a competitive and reversible inhibitor of SHIP2.[1] Its inhibitory activity is highly selective for SHIP2 over other related phosphatases, including SHIP1. The primary mechanism of action involves the inhibition of SHIP2's phosphatase activity, which dephosphorylates PIP3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By blocking this conversion, this compound increases the cellular levels of PIP3, leading to the recruitment and activation of Akt at the plasma membrane. Activated Akt then phosphorylates a multitude of downstream targets, influencing a wide range of cellular functions.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (µM) | Ki (µM) | Reference |
| SHIP2 | human | 0.57 | 0.44 | [1] |
| SHIP2 | mouse | 0.18 | - | [1] |
| SHIP1 | human | 21 | - | [1] |
| PTEN | human | >50 | - | [1] |
| Synaptojanin | human | >50 | - | [1] |
| Myotubularin | human | >50 | - | [1] |
Table 2: Effects of this compound on Cellular Processes
| Cell Line | Assay | Concentration (µM) | Treatment Time | Observed Effect | Reference |
| L6 Myotubes | Akt Phosphorylation (Ser473) | 10 | 30 min | Increased phosphorylation | [2] |
| L6 Myotubes | Glucose Consumption | 1-10 | 48 h | Increased glucose consumption | [2] |
| L6 Myotubes | Glucose Uptake | 1-10 | 48 h | Increased glucose uptake | [2] |
| L6 Myotubes | GLUT1 mRNA Expression | 10 | 48 h | Significantly induced expression | [2] |
| Multiple Myeloma (MM1) | Cell Viability | 10 | 24 h | Reduced cell viability (with IL-6) | |
| 3T3-L1 Adipocytes | Glucose Uptake | Not specified | Not specified | Expected to increase glucose uptake |
Experimental Protocols
1. Western Blot Analysis of Akt Phosphorylation
This protocol details the steps to assess the effect of this compound on the phosphorylation of Akt at Serine 473 (pAkt-Ser473) in L6 myotubes.
Materials:
-
L6 myotubes
-
DMEM with 2% horse serum
-
This compound (stock solution in DMSO)
-
Insulin (optional, as a positive control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-pAkt (Ser473), Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture L6 myoblasts in DMEM with 10% FBS. To differentiate into myotubes, switch to DMEM with 2% horse serum upon reaching confluence and culture for 5-7 days.
-
Treatment:
-
Starve differentiated L6 myotubes in serum-free DMEM for 2-4 hours.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes. For a positive control, treat cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pAkt-Ser473 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Express pAkt levels as a ratio to total Akt.
2. Glucose Uptake Assay
This protocol describes a method to measure 2-deoxy-D-[³H]glucose uptake in L6 myotubes or 3T3-L1 adipocytes treated with this compound.
Materials:
-
Differentiated L6 myotubes or 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B (as an inhibitor of glucose transport)
-
NaOH
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate L6 or 3T3-L1 cells as described in standard protocols.
-
Treatment:
-
Wash the differentiated cells twice with warm PBS.
-
Incubate the cells in serum-free medium containing the desired concentrations of this compound or vehicle for 48 hours.
-
-
Glucose Uptake Measurement:
-
Wash the cells twice with KRH buffer.
-
Incubate the cells in KRH buffer for 30 minutes at 37°C.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxyglucose (e.g., 10 µM). Include wells with cytochalasin B (e.g., 20 µM) to determine non-specific uptake.
-
Incubate for 5-10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.5 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other values. Normalize the data to the protein concentration of each well.
3. Cell Viability Assay (MTT)
This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cells of interest (e.g., cancer cell lines, primary cells)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluence by the end of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) or vehicle (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value if applicable.
Concluding Remarks
This compound is a valuable research tool for investigating the roles of SHIP2 and the PI3K/Akt signaling pathway in various cellular contexts. The protocols provided here offer a framework for assessing its effects on key cellular processes. Researchers should optimize concentrations and treatment times for their specific cell lines and experimental conditions. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for AS1938909, a SHIP2 Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
AS1938909 is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2][3][4][5] SHIP2 is a key regulator in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for various cellular processes including glucose metabolism, cell growth, and survival.[1][3][4] By inhibiting SHIP2, this compound has been demonstrated to activate intracellular insulin signaling, increase glucose metabolism, enhance Akt phosphorylation, and up-regulate the expression of glucose transporter 1 (GLUT1) mRNA in L6 myotubes.[1][2][3][4][5] These properties make this compound a valuable tool for researchers studying metabolic disorders and cancer biology.[2][4]
Physicochemical and Solubility Data
This compound is an off-white solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃Cl₂F₂NO₂S | [1][2][5] |
| Molecular Weight | 428.28 g/mol | [1][2][5] |
The solubility of this compound in various solvents is summarized below. It is recommended to prepare stock solutions at a higher concentration and then dilute to the desired final concentration for experiments.
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL | [1][2][3][6][7][8] |
| Ethanol | 20-100 mg/mL | [2][5][6][7][8][9] |
| Water | 10 mg/mL | [1][2][5][8][9] |
Note: There are conflicting reports on the solubility in ethanol. Researchers should determine the optimal solubility for their specific batch and experimental conditions.
Biological Activity and Selectivity
This compound is a potent inhibitor of SHIP2 with good selectivity over other related phosphatases.
| Target | Inhibition Metric | Value (µM) | Reference |
| Human SHIP2 | Kᵢ | 0.44 | [1][2][3][4][5] |
| Human SHIP2 | IC₅₀ | 0.57 | [1][2][3][4][5] |
| Mouse SHIP2 | IC₅₀ | 0.18 | [1][2][3][4][5] |
| Human SHIP1 | IC₅₀ | 21 | [1][2][3][4][5] |
| Human PTEN | IC₅₀ | >50 | [1][2][3][4][5] |
| Human Synaptojanin | IC₅₀ | >50 | [1][2][3][4][5] |
| Human Myotubularin | IC₅₀ | >50 | [1][2][3][4][5] |
Signaling Pathway
This compound exerts its effects by inhibiting SHIP2, a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). The inhibition of SHIP2 leads to an accumulation of PIP3 at the plasma membrane, which in turn promotes the recruitment and activation of downstream effectors such as Akt.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases SHIP1 and SHIP2 in the Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SHIP2 phosphoinositol phosphatase positively regulates EGFR-Akt pathway, CXCR4 expression, and cell migration in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 8. csstc.org [csstc.org]
- 9. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for AS1938909, a SHIP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1938909 is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2] SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for various cellular processes, including glucose metabolism, cell growth, and survival.[3][4] By inhibiting SHIP2, this compound enhances insulin signaling, leading to increased Akt phosphorylation and glucose uptake in cells like L6 myotubes.[1][2] These application notes provide detailed information on the stability, storage, and experimental protocols for the effective use of this compound in research settings.
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃Cl₂F₂NO₂S | [5] |
| Molecular Weight | 428.28 g/mol | [5] |
| Appearance | Off-white solid | [5] |
| Purity | ≥95% by HPLC | [5] |
| Solubility | 50 mg/mL in DMSO | [5][6] |
| Ki for human SHIP2 | 0.44 µM | [1] |
| IC₅₀ for mouse SHIP2 | 0.18 µM | [1] |
| IC₅₀ for human SHIP2 | 0.57 µM | [1] |
| IC₅₀ for human SHIP1 | 21 µM | [1] |
| IC₅₀ for hPTEN, h-synaptojanin, h-myotubularin | > 50 µM | [1] |
Stability and Storage Conditions
Proper handling and storage of this compound are critical to maintain its activity and ensure experimental reproducibility.
| Condition | Recommendation | Details |
| Solid Form | Store at 2-8°C, protected from light. The compound is shipped at ambient temperature or with blue ice.[2][5][6][7] | The solid compound is stable for extended periods under these conditions. |
| DMSO Stock Solution | Store in aliquots at -20°C, protected from light.[1] | Stock solutions in DMSO are stable for up to 3 months at -20°C.[1] To minimize freeze-thaw cycles, it is recommended to prepare single-use aliquots. While some studies suggest that many compounds in DMSO are stable for multiple freeze-thaw cycles, specific data for this compound is not available, so caution is advised.[8][9] |
| Aqueous Solutions | Prepare fresh for each experiment. | The stability of this compound in aqueous solutions like cell culture media has not been extensively characterized. Therefore, it is recommended to dilute the DMSO stock into aqueous buffers or media immediately before use. |
Signaling Pathway
This compound inhibits SHIP2, which is a critical negative regulator of the PI3K/Akt signaling pathway. The diagram below illustrates the mechanism of action.
Caption: SHIP2 Signaling Pathway Inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in cell-based assays.
Caption: Workflow for this compound Solution Preparation.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Cell culture medium
Protocol:
-
Stock Solution Preparation (10 mM): a. Bring the vial of solid this compound to room temperature. b. Add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 428.28, add 233.5 µL of DMSO). c. Vortex thoroughly to ensure the compound is completely dissolved. d. Dispense into single-use aliquots in sterile microcentrifuge tubes. e. Store the aliquots at -20°C, protected from light.
-
Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration immediately before adding to the cells. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock.
Cell-Based Assay: Akt Phosphorylation in L6 Myotubes
This protocol details a Western blot analysis to measure the effect of this compound on Akt phosphorylation at Serine 473 in L6 myotubes.
Caption: Western Blot Workflow for p-Akt Detection.
Materials:
-
Differentiated L6 myotubes in culture plates
-
This compound working solution
-
Insulin solution
-
Serum-free culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Differentiation: a. Culture L6 myoblasts in DMEM with 10% fetal bovine serum. b. Induce differentiation into myotubes by switching to DMEM with 2% horse serum when cells reach confluence. Allow 4-6 days for differentiation.[10][11]
-
Cell Treatment: a. Serum-starve the differentiated L6 myotubes for 2-4 hours in serum-free medium. b. Pre-treat the cells with the desired concentration of this compound (or vehicle control) for 30-60 minutes. c. Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer on ice. c. Collect the cell lysates and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. g. Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Functional Assay: Glucose Uptake in L6 Myotubes
This protocol describes a fluorescent glucose uptake assay using 2-NBDG to assess the functional effect of this compound on glucose metabolism in L6 myotubes.[12][13][14]
Caption: 2-NBDG Glucose Uptake Assay Workflow.
Materials:
-
Differentiated L6 myotubes in a 96-well black, clear-bottom plate
-
This compound working solution
-
Insulin solution
-
Serum-free, glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Ice-cold PBS
-
Fluorescence plate reader
Protocol:
-
Cell Culture and Differentiation: a. Seed and differentiate L6 myoblasts into myotubes in a 96-well black, clear-bottom plate as described in the previous protocol.
-
Cell Treatment: a. Serum-starve the myotubes for 2-4 hours in serum-free, glucose-free medium. b. Pre-treat the cells with this compound (or vehicle) for 30-60 minutes. c. Add insulin (or vehicle) and incubate for 15-30 minutes.
-
Glucose Uptake: a. Add 2-NBDG to each well at a final concentration of 50-100 µM. b. Incubate for 30-60 minutes at 37°C. c. Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Data Acquisition and Analysis: a. Add PBS to each well. b. Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. c. (Optional) After reading the fluorescence, lyse the cells and perform a protein assay to normalize the fluorescence signal to the protein content in each well. d. Calculate the fold change in glucose uptake relative to the control conditions.
In Vitro SHIP2 Enzymatic Assay
This protocol outlines a malachite green-based assay to measure the in vitro inhibitory activity of this compound on recombinant SHIP2. This assay detects the release of inorganic phosphate from the SHIP2 substrate.[15]
Materials:
-
Recombinant human SHIP2 enzyme
-
This compound
-
SHIP2 substrate (e.g., PtdIns(3,4,5)P₃)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
-
Malachite green reagent
-
96-well plate
Protocol:
-
Assay Setup: a. Prepare a serial dilution of this compound in the assay buffer. b. In a 96-well plate, add the assay buffer, the serially diluted this compound (or vehicle control), and the recombinant SHIP2 enzyme. c. Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Enzymatic Reaction: a. Initiate the reaction by adding the SHIP2 substrate to each well. b. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: a. Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the free phosphate produced by the enzymatic reaction. b. Incubate for 15-20 minutes at room temperature to allow color development. c. Measure the absorbance at approximately 620-650 nm using a plate reader.
-
Data Analysis: a. Subtract the background absorbance (wells without enzyme). b. Plot the absorbance against the inhibitor concentration. c. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
These protocols provide a foundation for utilizing this compound in your research. Optimization of concentrations, incubation times, and other parameters may be necessary for specific experimental systems.
References
- 1. SHIP2 Inhibitor, this compound - Calbiochem | 565840 [merckmillipore.com]
- 2. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 6. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 7. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preliminary Quantitative Profile of Differential Expression between Rat L6 Myoblasts and Myotubes by Stable Isotope Labeling by Amino acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.uark.edu [scholarworks.uark.edu]
- 15. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of pAkt (Ser473) Inhibition by AS1938909
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of AS1938909, a SHIP2 inhibitor, on the phosphorylation of Akt at Serine 473 (pAkt Ser473). This protocol is intended for researchers, scientists, and drug development professionals working on the PI3K/Akt signaling pathway.
Introduction
This compound is a potent and selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2] SHIP2 is a key negative regulator of the PI3K/Akt signaling pathway, which is crucial for numerous cellular processes including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of various diseases, including cancer and metabolic disorders.[3] this compound exerts its effects by inhibiting SHIP2, which is expected to lead to an increase in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels, thereby promoting the phosphorylation and activation of Akt.[1][4] This document outlines the methodology to assess the impact of this compound on Akt phosphorylation using Western blotting.
Signaling Pathway
The PI3K/Akt signaling pathway is activated by various upstream signals, leading to the phosphorylation of Akt. SHIP2 negatively regulates this pathway by dephosphorylating PIP3. Inhibition of SHIP2 by this compound is expected to enhance Akt phosphorylation.
Experimental Protocols
This section provides a comprehensive protocol for performing a Western blot to analyze the effect of this compound on pAkt levels.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Echelon Biosciences | B-1938 |
| Primary Antibody: Phospho-Akt (Ser473) | Cell Signaling Technology | #4060 |
| Primary Antibody: Total Akt | Cell Signaling Technology | #9272 |
| HRP-conjugated anti-rabbit IgG | (Specify Supplier) | (Specify Catalog #) |
| Protease Inhibitor Cocktail | (Specify Supplier) | (Specify Catalog #) |
| Phosphatase Inhibitor Cocktail | (Specify Supplier) | (Specify Catalog #) |
| BCA Protein Assay Kit | (Specify Supplier) | (Specify Catalog #) |
| PVDF Membrane | (Specify Supplier) | (Specify Catalog #) |
| ECL Detection Reagent | (Specify Supplier) | (Specify Catalog #) |
Experimental Workflow
Detailed Protocol
1. Cell Culture and Treatment
-
Culture cells of interest (e.g., HeLa or SiHa cervical cancer cells) to 70-80% confluency.[4]
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]
-
Following treatment, cells can be stimulated with an appropriate agonist (e.g., H₂O₂) to induce Akt phosphorylation if required for the experimental design.[4]
2. Cell Lysis and Protein Extraction
-
After treatment, wash cells with ice-cold PBS.[3]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant containing the protein extract.[3]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[3]
4. SDS-PAGE
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[3]
-
Run the gel at 100-120V until the dye front reaches the bottom.[3]
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane.[3]
-
The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol.
6. Blocking
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][6]
7. Primary Antibody Incubation
-
Incubate the membrane with the primary antibody against pAkt (Ser473) diluted in 5% BSA/TBST (e.g., 1:1000) overnight at 4°C with gentle agitation.[3][6]
-
For the loading control, a separate membrane can be incubated with a primary antibody against total Akt.
8. Secondary Antibody Incubation
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[3]
9. Signal Detection
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Prepare the enhanced chemiluminescence (ECL) detection reagent and incubate the membrane for 1-5 minutes.[3]
-
Capture the chemiluminescent signal using a suitable imaging system.
10. Data Analysis
-
Perform densitometry analysis of the protein bands using software such as ImageJ.[7]
-
Normalize the pAkt signal to the total Akt signal to determine the relative phosphorylation level.
Data Presentation
Summarize the quantitative data from the densitometry analysis in a clear and structured table for easy comparison between different treatment conditions.
| Treatment | Concentration (µM) | pAkt/Total Akt Ratio (Normalized to Control) | Standard Deviation |
| Vehicle Control | - | 1.00 | ± 0.XX |
| This compound | 1 | X.XX | ± 0.XX |
| This compound | 5 | X.XX | ± 0.XX |
| This compound | 10 | X.XX | ± 0.XX |
References
- 1. This compound (SHIP2 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. SHIP2 inhibition alters redox‐induced PI3K/AKT and MAP kinase pathways via PTEN over‐activation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS1938909-Mediated Glucose Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1] SHIP2 is a key negative regulator of the insulin signaling pathway, and its inhibition has been shown to enhance glucose metabolism.[1] These application notes provide a detailed protocol for assessing the effect of this compound on glucose uptake in L6 myotubes, a widely used in vitro model for skeletal muscle glucose metabolism. The provided methodologies are based on established protocols for fluorescent glucose analog uptake assays.
Mechanism of Action
This compound acts as a competitive and reversible inhibitor of SHIP2.[1] By inhibiting SHIP2, this compound prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the insulin signaling cascade. Elevated levels of PIP3 lead to the increased phosphorylation and activation of Akt (also known as Protein Kinase B), a central kinase in this pathway. Activated Akt, in turn, promotes the expression of Glucose Transporter Type 1 (GLUT1), leading to an increase in glucose transport into the cell.[1]
Signaling Pathway Diagram
References
Application Notes and Protocols for AS1938909 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1938909 is a potent and selective cell-permeable inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. By inhibiting SHIP2, this compound leads to an accumulation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), resulting in the activation of Akt and its downstream signaling cascades. These application notes provide detailed protocols for the use of this compound in primary cell culture, with a focus on primary neurons and microglia, to facilitate research into the therapeutic potential of SHIP2 inhibition in various physiological and pathological contexts.
Mechanism of Action
This compound acts as a competitive and reversible inhibitor of SHIP2.[1] SHIP2 dephosphorylates the 5-position of PIP3 to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). Inhibition of SHIP2 by this compound blocks this conversion, leading to an increase in intracellular levels of PIP3. This accumulation of PIP3 at the plasma membrane facilitates the recruitment and activation of pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, modulating their activity and initiating a cascade of cellular responses.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its effects observed in various experimental systems.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | Parameter | Value | Reference |
| SHIP2 | Human | Enzymatic | Ki | 0.44 µM | [1] |
| SHIP2 | Mouse | Enzymatic | IC50 | 0.18 µM | [1] |
| SHIP2 | Human | Enzymatic | IC50 | 0.57 µM | [1] |
| SHIP1 | Human | Enzymatic | IC50 | 21 µM | [1] |
| PTEN | Human | Enzymatic | IC50 | >50 µM | [1] |
| Synaptojanin | Human | Enzymatic | IC50 | >50 µM | [1] |
| Myotubularin | Human | Enzymatic | IC50 | >50 µM | [1] |
Table 2: Cellular Effects of this compound and Related SHIP2 Inhibitors
| Cell Type | Species | Inhibitor | Concentration | Effect | Reference |
| L6 Myotubes | Rat | This compound | Not Specified | Increased insulin-induced pAkt-Ser473 levels | [1] |
| L6 Myotubes | Rat | This compound | Not Specified | Enhanced GLUT1 mRNA expression | [1] |
| Primary Cortical Neurons | Not Specified | AS1949490 | Not Specified | Enhanced BDNF-induced Bdnf mRNA levels | [2] |
| Primary Microglia | Mouse | Pan-SHIP1/2 Inhibitor K161 | Not Specified | Increased proliferation | [1] |
| BV-2 Microglia | Mouse | Pan-SHIP1/2 Inhibitor K118 | Not Specified | Increased phagocytosis of dead neurons | [1] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in primary cell culture. Optimal conditions may vary depending on the specific primary cell type and experimental goals.
Protocol 1: Preparation and Treatment of Primary Cortical Neurons
This protocol is adapted from established methods for primary cortical neuron culture and studies using SHIP2 inhibitors in these cells.[2]
Materials:
-
This compound (Solubilized in DMSO)
-
Primary cortical neurons (e.g., from E18 mouse or rat embryos)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: Isolate and plate primary cortical neurons on coated culture vessels at a desired density (e.g., 1 x 105 cells/cm2). Culture the neurons for at least 7 days in vitro (DIV) to allow for maturation and synapse formation.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay, starting with a range from 0.1 µM to 10 µM. A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Carefully remove half of the culture medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from 30 minutes for signaling pathway studies (e.g., Akt phosphorylation) to 24-48 hours for functional assays (e.g., neuronal survival).
-
Downstream Analysis: Following incubation, cells can be processed for various analyses, such as:
-
Western Blotting: To assess the phosphorylation status of Akt (Ser473) and other downstream targets.
-
Immunocytochemistry: To visualize neuronal morphology and protein localization.
-
Neuronal Viability/Survival Assays: Using assays such as MTT, LDH release, or automated cell counting.[3][4][5]
-
mRNA Expression Analysis: Using qPCR to measure the expression of target genes.
-
Protocol 2: Assessment of Microglial Phagocytosis
This protocol is based on established methods for primary microglia culture and phagocytosis assays, with adaptations for studying the effects of SHIP2 inhibition.[1][6][7]
Materials:
-
This compound (Solubilized in DMSO)
-
Primary microglia (e.g., isolated from P0-P3 mouse or rat pups)
-
DMEM/F-10 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Fluorescently labeled substrates for phagocytosis (e.g., pHrodo-labeled E. coli bioparticles, fluorescently labeled amyloid-beta peptides, or apoptotic neuron debris)
-
Poly-D-lysine coated culture plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: Isolate and plate primary microglia on coated culture vessels at a density of approximately 2 x 105 cells/cm2. Allow the cells to adhere and recover for 24 hours.
-
This compound Pre-treatment: Prepare this compound working solutions in microglial culture medium as described in Protocol 1. Replace the existing medium with the this compound-containing medium or vehicle control. Pre-incubate the microglia for a period of 1 to 24 hours.
-
Phagocytosis Assay:
-
Add the fluorescently labeled substrate to the wells.
-
Incubate for a period that allows for phagocytosis to occur (typically 1-4 hours).
-
Wash the cells thoroughly with cold PBS to remove non-internalized particles.
-
-
Quantification: The extent of phagocytosis can be quantified using several methods:
-
Fluorescence Microscopy: Capture images and quantify the fluorescent signal per cell using image analysis software.
-
Flow Cytometry: Harvest the cells and analyze the fluorescent intensity of the cell population.
-
Plate-based Fluorometry: Measure the total fluorescence in each well using a microplate reader.
-
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of SHIP2 in primary cell culture models. The provided protocols offer a starting point for researchers to explore the effects of SHIP2 inhibition on neuronal and microglial function. It is crucial to optimize experimental parameters, such as inhibitor concentration and incubation time, for each specific primary cell type and experimental question. The use of appropriate controls, including vehicle controls, is essential for the accurate interpretation of results. These studies will contribute to a better understanding of the therapeutic potential of targeting the SHIP2/PI3K/Akt signaling pathway in a variety of diseases.
References
- 1. Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AS1949490, an inhibitor of 5'-lipid phosphatase SHIP2, promotes protein kinase C-dependent stabilization of brain-derived neurotrophic factor mRNA in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Scalable Method to Study Neuronal Survival in Primary Neuronal Culture with Single-cell and Real-Time Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of neuron survival in monolayer cultures using an enzyme-linked immunosorbent assay approach, rather than by cell counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AS1938909 potential off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS1938909, a potent and competitive SHIP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2] It acts as a small molecule inhibitor primarily used in phosphorylation and dephosphorylation research.[1][2]
Q2: What is the mechanism of action of this compound?
This compound inhibits the enzymatic activity of SHIP2. SHIP2 is a phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2). By inhibiting SHIP2, this compound leads to an increase in the levels of PIP3, which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway. This activation leads to cellular responses such as increased glucose metabolism and cell survival.[3][4]
Q3: What are the known off-target effects of this compound?
This compound exhibits moderate to excellent selectivity for SHIP2 over other related phosphatases.[1][2] However, at higher concentrations, it can inhibit SHIP1. It shows minimal inhibition of other phosphatases such as PTEN, synaptojanin, and myotubularin at concentrations up to 50 µM.[1][2][4] Researchers should be mindful of the potential for SHIP1 inhibition, especially when using high concentrations of the compound.
Troubleshooting Guides
Western Blot Analysis of p-Akt (Ser473) Levels
Issue: No or weak p-Akt signal after treatment with this compound.
-
Potential Cause 1: Suboptimal Cell Lysis. Phosphatases in the cell lysate can dephosphorylate Akt upon cell lysis.
-
Troubleshooting Tip: Ensure that your lysis buffer is always supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate and sodium fluoride) and protease inhibitors. Keep samples on ice at all times during preparation.[5]
-
-
Potential Cause 2: Insufficient this compound Concentration or Incubation Time. The concentration of this compound or the duration of treatment may not be sufficient to induce a detectable increase in p-Akt.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. A starting point could be in the range of 1-10 µM for 1-4 hours.
-
-
Potential Cause 3: Poor Antibody Quality or Dilution. The primary antibody against p-Akt (Ser473) may not be sensitive enough or may be used at a suboptimal dilution.
-
Troubleshooting Tip: Use a well-validated antibody from a reputable supplier. Optimize the antibody dilution according to the manufacturer's instructions. Include a positive control, such as lysates from cells treated with a known activator of the PI3K/Akt pathway (e.g., insulin or IGF-1), to validate the antibody and experimental procedure.[6]
-
-
Potential Cause 4: Issues with Western Blot Protocol. Problems with protein transfer, blocking, or antibody incubation can lead to weak or no signal.
-
Troubleshooting Tip: When blotting for phosphorylated proteins, use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions, as milk contains phosphoproteins that can increase background.[5] Ensure efficient transfer by checking your transfer buffer and membrane type.
-
qPCR Analysis of GLUT1 mRNA Expression
Issue: No significant increase in GLUT1 mRNA levels after this compound treatment.
-
Potential Cause 1: Inappropriate Time Point for RNA Isolation. The transcriptional response of GLUT1 to SHIP2 inhibition may be time-dependent.
-
Troubleshooting Tip: Conduct a time-course experiment. It has been reported that treatment of L6 myotubes with SHIP2 inhibitors for 48 hours significantly induced GLUT1 mRNA expression.[3] Shorter or longer incubation times may be optimal for other cell types.
-
-
Potential Cause 2: RNA Degradation. RNA is susceptible to degradation by RNases.
-
Troubleshooting Tip: Use RNase-free reagents and consumables. Work quickly and in a clean environment. Assess RNA integrity after extraction using methods like gel electrophoresis or a bioanalyzer.
-
-
Potential Cause 3: Suboptimal qPCR Assay Design. Poor primer design or inefficient reverse transcription can lead to inaccurate results.
-
Troubleshooting Tip: Design and validate qPCR primers for GLUT1 and a stable reference gene. Ensure the efficiency of your primers is between 90-110%. Use a high-quality reverse transcriptase and ensure complete removal of genomic DNA.
-
Quantitative Data Summary
| Target | Species | Assay Type | Value | Unit | Reference |
| hSHIP2 | Human | Ki | 0.44 | µM | [1][2] |
| mSHIP2 | Mouse | IC50 | 0.18 | µM | [1][2] |
| hSHIP2 | Human | IC50 | 0.57 | µM | [1][2] |
| hSHIP1 | Human | IC50 | 21 | µM | [1][2] |
| hPTEN | Human | IC50 | >50 | µM | [1][2] |
| h-synaptojanin | Human | IC50 | >50 | µM | [1][2] |
| h-myotubularin | Human | IC50 | >50 | µM | [1][2] |
Experimental Protocols
General Protocol for Assessing this compound Activity in Cell Culture
-
Cell Seeding: Plate cells at a density that allows them to be in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the compound in a culture medium to the desired final concentrations. Include a vehicle control (DMSO) in your experimental setup.
-
Cell Treatment: Replace the culture medium with the medium containing this compound or vehicle control and incubate for the desired period.
-
Endpoint Analysis:
-
For Western Blotting (p-Akt): After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration, and proceed with SDS-PAGE, protein transfer, and immunoblotting using antibodies against p-Akt (Ser473) and total Akt.
-
For qPCR (GLUT1 mRNA): After treatment, lyse cells and extract total RNA using a suitable kit. Perform reverse transcription to synthesize cDNA, followed by quantitative real-time PCR using primers for GLUT1 and a reference gene.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 3. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting AS1938909: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the SHIP2 inhibitor, AS1938909. The following guides and FAQs address common issues to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2).[1][2] Its primary mechanism is to block the activity of SHIP2, an enzyme that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3). By inhibiting SHIP2, this compound leads to an accumulation of PIP3, which in turn promotes the phosphorylation and activation of Akt (also known as Protein Kinase B), a key component of the insulin signaling pathway.[1][2][3] This activation ultimately results in increased glucose metabolism and uptake in cells.[1][2][3]
Q2: What are the reported IC50 and Ki values for this compound?
The inhibitory potency of this compound has been characterized against several phosphatases. The key values are summarized in the table below.
| Target | Species | Value Type | Value | Reference |
| SHIP2 | Human (hSHIP2) | IC50 | 0.57 µM | [1][2][3] |
| SHIP2 | Murine (mSHIP2) | IC50 | 0.18 µM | [1][2] |
| SHIP1 | Human (hSHIP1) | IC50 | 21 µM | [1][2][3] |
| SHIP2 | Human (hSHIP2) | Ki | 0.44 µM | [1][2][4] |
| PTEN | Human (hPTEN) | IC50 | > 50 µM | [1][2] |
| Synaptojanin | Human | IC50 | > 50 µM | [1][2] |
| Myotubularin | Human | IC50 | > 50 µM | [1][2] |
Q3: I am observing inconsistent results with this compound in my cell-based assays. What are the potential causes?
Inconsistent results with this compound can arise from several factors. Here are some common areas to investigate:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[2] Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitates can lead to inaccurate concentrations. Prepare fresh dilutions for each experiment from a frozen stock solution.
-
Cell Line Variability: The expression levels of SHIP2 and other components of the PI3K/Akt pathway can vary significantly between different cell lines. This can affect the cellular response to this compound.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment with this compound can all influence the outcome. It is crucial to maintain consistent experimental parameters.
-
Off-Target Effects: While this compound shows good selectivity for SHIP2 over SHIP1 and other phosphatases, high concentrations may lead to off-target effects.[1][2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Problem: No significant increase in Akt phosphorylation is observed after treatment with this compound.
| Potential Cause | Suggested Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to identify the optimal effective concentration for your cell line. |
| Incorrect Treatment Duration | Optimize the incubation time with this compound. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h) can help determine the peak of Akt phosphorylation. |
| Low Basal PI3K Activity | The effect of a SHIP2 inhibitor is dependent on the basal activity of the PI3K pathway. Consider stimulating the pathway with an appropriate growth factor (e.g., insulin, IGF-1) prior to or concurrently with this compound treatment. |
| Poor Compound Stability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Insensitivity | Verify the expression of SHIP2 in your cell line using techniques like Western blotting or qPCR. If SHIP2 expression is low, the effect of the inhibitor may be minimal. |
Experimental Protocols
Protocol: Western Blot Analysis of Akt Phosphorylation in L6 Myotubes
This protocol provides a general framework for assessing the effect of this compound on Akt phosphorylation.
-
Cell Culture: Culture L6 myotubes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: Once cells reach 80-90% confluency, starve the cells in serum-free DMEM for 4-6 hours.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (or DMSO as a vehicle control) for the optimized duration. For pathway stimulation, insulin (e.g., 100 nM) can be added for the last 15-30 minutes of the incubation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
This compound Mechanism of Action
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (SHIP2 Inhibitor) - Echelon Biosciences [echelon-inc.com]
Technical Support Center: AS1938909 Cytotoxicity Assessment In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the in vitro cytotoxicity of AS1938909, a potent SHIP2 inhibitor. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2).[1][2] SHIP2 is a key enzyme in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, survival, and metabolism. By inhibiting SHIP2, this compound can modulate this pathway, leading to increased Akt phosphorylation and enhanced glucose metabolism in certain cell types.[1][2]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: While the primary application of this compound is the inhibition of SHIP2 for studying its role in signaling pathways, like any small molecule inhibitor, it can exhibit cytotoxic effects, particularly at higher concentrations or in specific cell lines that are highly dependent on the pathways regulated by SHIP2. The cytotoxic effects of SHIP2 inhibitors can be cell-type dependent and may be influenced by the expression level of SHIP2. Some studies on other SHIP2 inhibitors have reported low cytotoxicity in certain cell lines. It is crucial to experimentally determine the cytotoxic profile of this compound in your specific cell model.
Q3: What are the common assays to measure this compound-induced cytotoxicity?
A3: Common in vitro assays to assess cytotoxicity include:
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Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is often proportional to the cell number.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis or necrosis.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining, Caspase activity assays): These assays detect specific markers of programmed cell death (apoptosis), such as the externalization of phosphatidylserine (Annexin V) or the activation of caspases.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO at a concentration of 50 mg/mL.[1][2] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be serially diluted in cell culture medium to the desired final concentrations for your experiments. Ensure the final DMSO concentration in your cell culture is non-toxic to your cells (typically below 0.5%).
Troubleshooting Guides
This section provides solutions to common issues encountered during the in vitro cytotoxicity assessment of this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in a viability assay. | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Use a calibrated multichannel pipette for seeding. |
| Pipetting errors during compound addition. | Use calibrated pipettes and ensure proper mixing of the compound in the well. | |
| "Edge effect" in 96-well plates. | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Unexpectedly high or low cytotoxicity. | Incorrect compound concentration. | Verify the calculations for your serial dilutions and the final concentration of this compound. Prepare fresh dilutions from your stock solution. |
| Cell line sensitivity or resistance. | Different cell lines can have varying sensitivities to a compound. It is recommended to test a wide range of concentrations to determine the IC50 value for your specific cell line. | |
| Contamination of cell culture. | Regularly check your cell cultures for microbial contamination (e.g., mycoplasma). | |
| Inconsistent results in apoptosis assays. | Cells harvested too early or too late. | The timing of apoptosis detection is critical. Perform a time-course experiment to determine the optimal incubation time with this compound for detecting early and late apoptotic events. |
| Improper cell handling. | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive results for necrosis. | |
| Sub-optimal antibody/reagent concentration. | Titrate your Annexin V antibody and propidium iodide to determine the optimal staining concentration for your cell type. |
Quantitative Data Summary
Currently, there is limited publicly available data specifically detailing the cytotoxic IC50 values of this compound across a range of cancer cell lines. The primary characterization of this compound has focused on its enzymatic inhibitory activity against SHIP2 and other phosphatases.
Table 1: Inhibitory Activity of this compound against various Phosphatases
| Target Phosphatase | IC50 (µM) |
| mSHIP2 | 0.18 |
| hSHIP2 | 0.57 |
| hSHIP1 | 21 |
| hPTEN | >50 |
| h-synaptojanin | >50 |
| h-myotubularin | >50 |
Data sourced from product information sheets.[1][2]
Researchers are encouraged to perform dose-response experiments to determine the specific cytotoxic IC50 values of this compound in their cell lines of interest.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Detection using Annexin V and Propidium Iodide Staining
This protocol outlines the steps for detecting apoptosis by flow cytometry.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
-
6-well cell culture plates
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include appropriate controls.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
Caption: The role of this compound in the PI3K/Akt signaling pathway.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Item - Cytotoxicity (as of %Control) IC50 value (mean ±SD in µM) of the tested compounds vs. positive controls Cisplatin and doxorubicin against other malignancyâ cell lines adherent monolayers. - Public Library of Science - Figshare [plos.figshare.com]
preventing AS1938909 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHIP2 inhibitor, AS1938909. Our aim is to help you prevent and resolve issues related to compound precipitation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2] It is primarily used in research for phosphorylation and dephosphorylation applications, particularly in studies related to insulin signaling and glucose metabolism.[1][3][4]
Q2: What are the known solubility properties of this compound?
Q3: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of this compound in cell culture media can occur for several reasons:
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Improper Dilution: Adding the DMSO stock directly to the full volume of media without sufficient mixing can cause the compound to crash out of solution.
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit in an aqueous environment.
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Media Components: Interactions with components in the culture media, such as salts and proteins, can sometimes lead to precipitation.[5]
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Temperature Changes: A significant drop in temperature during preparation or storage of the final working solution can reduce solubility.
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pH of Media: The pH of the cell culture media can influence the solubility of the compound.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture media, please follow the steps outlined in the troubleshooting workflow below.
Diagram: this compound Precipitation Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃Cl₂F₂NO₂S | [1][3][4] |
| Molecular Weight | 428.28 g/mol | [1][3][4] |
| Appearance | Off-white solid | [1][3] |
| Purity (HPLC) | ≥95% | [1][3] |
| Solubility | 50 mg/mL in DMSO | [1][3][4] |
| Storage Temperature | 2-8°C | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound solid compound
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Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a concentration of up to 50 mg/mL.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[2]
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Objective: To dilute the this compound DMSO stock solution into cell culture media to the final working concentration while avoiding precipitation.
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) cell culture media (with or without serum)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed media. It is not recommended to add the highly concentrated DMSO stock directly into the final volume of media.
-
Recommended Dilution Method: Add the culture medium drop-wise to the DMSO stock solution while vortexing or stirring vigorously.[6] This gradual change in solvent polarity helps to keep the compound in solution.
-
Ensure each dilution step is thoroughly mixed before proceeding to the next.
-
The final concentration of DMSO in the cell culture media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Use the final working solution immediately or store at 2-8°C for a short period, checking for any signs of precipitation before use. Do not freeze the complete growth medium.
-
Signaling Pathway
This compound is an inhibitor of SHIP2, which plays a role in the insulin signaling pathway. SHIP2 dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that activates downstream effectors like Akt. By inhibiting SHIP2, this compound is expected to increase PIP3 levels, leading to enhanced Akt phosphorylation and subsequent downstream signaling.
Diagram: Simplified Insulin Signaling Pathway and the Role of this compound
Caption: Inhibition of SHIP2 by this compound in the insulin signaling pathway.
References
- 1. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. SHIP2 Inhibitor, this compound - Calbiochem | 565840 [merckmillipore.com]
- 3. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [merckmillipore.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AS1938909 experimental controls and best practices
Welcome to the technical support center for AS1938909, a potent and selective SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) inhibitor. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information for the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2.[1][2] SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the 5'-position, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[3][4] By inhibiting SHIP2, this compound leads to an accumulation of PIP3, a critical second messenger in the PI3K/Akt signaling pathway. This accumulation results in the increased phosphorylation and activation of Akt (also known as Protein Kinase B), a key downstream effector in this pathway.[5][6]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in phosphorylation and dephosphorylation studies to investigate the role of SHIP2 in various cellular processes.[7] Its ability to activate the PI3K/Akt signaling pathway makes it a valuable tool for studying insulin signaling, glucose metabolism, cell growth, proliferation, and survival.[2][6] It has been shown to increase glucose consumption and uptake in L6 myotubes, suggesting its potential in diabetes research.[5][6]
Q3: What is the selectivity profile of this compound?
This compound exhibits moderate to excellent selectivity for SHIP2 over other related phosphatases, including SHIP1, PTEN, synaptojanin, and myotubularin.[2] This selectivity is crucial for attributing observed cellular effects specifically to the inhibition of SHIP2.
Q4: How should I dissolve and store this compound?
This compound is soluble in DMSO, with a recommended concentration of up to 50 mg/mL.[2][8] For long-term storage, it is advisable to store the compound as a solid at +2°C to +8°C, protected from light.[2] Once reconstituted in DMSO, it is recommended to aliquot the solution and store it at -20°C.[7] Stock solutions are reported to be stable for up to 3 months at -20°C.[7]
Experimental Protocols
Protocol: Investigating the Effect of this compound on Akt Phosphorylation in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound to assess its impact on Akt phosphorylation via Western blotting.
Materials:
-
This compound
-
Cell line of interest (e.g., L6 myotubes, HeLa, or other relevant cell lines)
-
Appropriate cell culture medium and supplements
-
DMSO (for dissolving this compound)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, you may serum-starve the cells for 4-16 hours prior to treatment, depending on the cell type.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations. A typical concentration range to test is 0.1 µM to 10 µM.
-
Cell Treatment:
-
Negative Control: Treat cells with a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
This compound Treatment: Treat cells with varying concentrations of this compound for a specified time. Incubation times can range from 30 minutes to 48 hours, depending on the experimental goals. For observing changes in Akt phosphorylation, a shorter incubation time (e.g., 30-60 minutes) is often sufficient.[9]
-
Positive Control (for Akt activation): In a separate group, stimulate cells with a known Akt activator (e.g., insulin or growth factors) for a short period (e.g., 10-15 minutes) before lysis.
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Prepare protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak increase in pAkt signal | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Low basal SHIP2 activity in the cell line. | Choose a cell line known to have detectable SHIP2 expression and activity. Consider stimulating the pathway with a low dose of an agonist (e.g., insulin) to increase basal PIP3 levels. | |
| Issues with Western blot protocol. | Ensure proper antibody dilutions, fresh buffers, and adequate exposure times. Use a positive control for Akt phosphorylation to validate the assay.[10] | |
| High background in Western blot | Non-specific antibody binding. | Use a high-quality primary antibody and optimize the blocking conditions (e.g., use 5% BSA instead of milk for phospho-antibodies).[10] |
| Contamination of reagents. | Use fresh, high-purity reagents and sterile techniques. | |
| Inconsistent results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and treatment conditions. |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] | |
| Observed cytotoxicity | High concentration of this compound or DMSO. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the vehicle in your cell line. Use the lowest effective, non-toxic concentration. |
| Off-target effects. | While this compound is selective, off-target effects at high concentrations cannot be ruled out.[11] Corroborate findings using a secondary method, such as siRNA-mediated knockdown of SHIP2. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Species | IC50 / Ki | Reference |
| SHIP2 | Human (hSHIP2) | Ki = 0.44 µM | [2] |
| SHIP2 | Mouse (mSHIP2) | IC50 = 0.18 µM | [2] |
| SHIP1 | Human (hSHIP1) | IC50 = 21 µM | [2] |
| PTEN | Human (hPTEN) | IC50 > 50 µM | [2] |
| Synaptojanin | Human | IC50 > 50 µM | [2] |
| Myotubularin | Human | IC50 > 50 µM | [2] |
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. SHIP2 inhibition alters redox‐induced PI3K/AKT and MAP kinase pathways via PTEN over‐activation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 9. Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography: A Potential New Target for Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Data with AS1938909
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS1938909. The information is designed to help you interpret unexpected experimental results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2 (SH2 domain-containing inositol 5'-phosphatase 2).[1][2] Its primary role in a cellular context is to control the biological activity of SHIP2, which is a key enzyme in the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][3] By inhibiting SHIP2, this compound effectively modulates intracellular insulin signaling and glucose metabolism.[1][4]
Q2: I'm observing a weaker than expected effect on Akt phosphorylation. What could be the cause?
Several factors could contribute to a weaker than expected effect on Akt phosphorylation:
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Compound Stability and Storage: Ensure that this compound has been stored correctly, protected from light, and at the recommended temperature (2-8°C).[2] Improper storage can lead to degradation of the compound.
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Cell Line Specificity: The expression and activity of SHIP2 can vary between different cell lines. It is advisable to confirm SHIP2 expression in your experimental model.
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Serum Conditions: The presence of growth factors in serum can strongly activate the PI3K/Akt pathway, potentially masking the effects of SHIP2 inhibition. Consider performing experiments in serum-starved conditions before stimulation.
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Concentration and Incubation Time: Review the concentration of this compound and the incubation time. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell type and experimental setup.
Q3: My results show some unexpected off-target effects. Is this compound completely selective for SHIP2?
This compound demonstrates good selectivity for SHIP2 over other related phosphatases, such as SHIP1 and PTEN.[1][4] However, at higher concentrations, some inhibition of SHIP1 may occur.[1][3] It is crucial to use the lowest effective concentration to minimize potential off-target effects. Refer to the selectivity data in the table below. If you suspect off-target effects, consider using a structurally different SHIP2 inhibitor as a control.
Q4: Can this compound be used in in vivo studies?
The available literature primarily focuses on the in vitro use of this compound in cell-based assays. While it is cell-permeable, its pharmacokinetic and pharmacodynamic properties in animal models have not been extensively reported in the provided search results. Any in vivo application would require thorough validation.
Troubleshooting Guide
Issue 1: High Variability Between Replicates
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Possible Cause: Inconsistent compound concentration.
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Solution: Ensure complete solubilization of this compound in DMSO before preparing final dilutions in culture media.[2] Vortex thoroughly. Prepare fresh dilutions for each experiment.
-
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Possible Cause: Cell health and density.
-
Solution: Ensure consistent cell seeding density and monitor cell viability. Perform experiments on cells that are in the logarithmic growth phase.
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Issue 2: Unexpected Cytotoxicity
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Possible Cause: High concentration of this compound or DMSO.
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Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. Ensure the final concentration of the DMSO vehicle is consistent across all treatments and is at a non-toxic level (typically below 0.5%).
-
-
Possible Cause: Prolonged incubation.
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Solution: Optimize the incubation time. A shorter treatment duration may be sufficient to observe the desired effect on the signaling pathway without inducing cytotoxicity.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity and selectivity of this compound against various phosphatases.
| Target | Species | Parameter | Value |
| SHIP2 | Human (hSHIP2) | K_i | 0.44 µM[1] |
| SHIP2 | Human (hSHIP2) | IC_50 | 0.57 µM[1] |
| SHIP2 | Murine (mSHIP2) | IC_50 | 0.18 µM[1] |
| SHIP1 | Human (hSHIP1) | IC_50 | 21 µM[1][3] |
| PTEN | Human (hPTEN) | IC_50 | > 50 µM[1] |
| Synaptojanin | Human (h-synaptojanin) | IC_50 | > 50 µM[1] |
| Myotubularin | Human (h-myotubularin) | IC_50 | > 50 µM[1] |
Experimental Protocols
Protocol 1: In Vitro SHIP2 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on SHIP2 activity in a cell-based assay.
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Cell Culture: Plate L6 myotubes in a suitable multi-well plate and culture until they reach the desired confluency.
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Serum Starvation: Prior to treatment, serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal Akt phosphorylation.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free media to achieve the desired final concentrations.
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Treatment: Treat the serum-starved cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined incubation time.
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Stimulation: Following incubation with the inhibitor, stimulate the cells with insulin to induce Akt phosphorylation.
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Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.
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Data Analysis: Quantify the band intensities and express the level of phospho-Akt relative to total Akt.
Visualizations
Caption: Signaling pathway showing the inhibitory effect of this compound on SHIP2.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. SHIP2 Inhibitor, this compound - Calbiochem | 565840 [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
long-term stability of AS1938909 in culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of AS1938909 in cell culture experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the long-term stability and consistent performance of this SHIP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: this compound should be stored as a solid at -20°C. Upon reconstitution in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for reconstituting this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound. It is soluble in DMSO at a concentration of 50 mg/mL.
Q3: How stable is the this compound stock solution?
A: Reconstituted stock solutions of this compound in DMSO are stable for up to 3 months when stored at -20°C.[1]
Q4: What is the known mechanism of action for this compound?
A: this compound is a potent and selective inhibitor of SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). By inhibiting SHIP2, it prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to the activation of the PI3K/Akt signaling pathway. This has been shown to enhance glucose uptake and metabolism in cell lines such as L6 myotubes.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
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Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium, or the final DMSO concentration is too high.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to maintain cell health and compound solubility.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in culture medium before adding it to your cell culture plates. Add the final diluted compound to the culture medium dropwise while gently swirling the plate to ensure rapid and even mixing.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes aid in solubility.
-
Visual Inspection: After adding this compound to the medium, visually inspect for any signs of precipitation under a microscope. If precipitation is observed, consider reducing the final concentration of the compound.
-
Issue 2: Inconsistent or Lack of Expected Biological Effect
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Possible Cause: Degradation of this compound in the culture medium over time, leading to a decrease in its effective concentration.
-
Troubleshooting Steps:
-
Media Change Frequency: For long-term experiments (extending beyond 24-48 hours), it is advisable to replace the cell culture medium containing fresh this compound every 24 to 48 hours. This ensures a consistent concentration of the active compound is available to the cells.
-
Control Experiments: Include appropriate positive and negative controls in your experimental design. A known activator of the PI3K/Akt pathway can serve as a positive control, while a vehicle control (medium with the same concentration of DMSO) is essential as a negative control.
-
Cell Health: Monitor the health and viability of your cells throughout the experiment. Compound-induced cytotoxicity can lead to misleading results. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage (Solid) | -20°C | Manufacturer's Datasheet |
| Storage (DMSO Stock) | -20°C for up to 3 months | [1] |
| Solubility in DMSO | 50 mg/mL |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
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Cell Seeding: Plate your cells of interest at a density appropriate for your experimental duration, ensuring they are in the logarithmic growth phase at the time of treatment.
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Compound Preparation:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Prepare a series of dilutions of the compound in your complete cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the existing medium from your cell culture plates.
-
Add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired duration of your experiment. For long-term studies, refer to the media change frequency recommendations in the troubleshooting guide.
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Downstream Analysis: Following incubation, proceed with your intended downstream analysis, such as Western blotting for pAkt levels, glucose uptake assays, or cell viability assays.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the PI3K/Akt signaling pathway.
Experimental Workflow for Assessing this compound Stability
Caption: A suggested workflow for determining the stability of this compound in cell culture.
References
addressing poor pharmacodynamic properties of AS1938909
Welcome to the technical support center for AS1938909, a potent and selective SHIP2 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2).[1] SHIP2 is a key enzyme in the phosphoinositide 3-kinase (PI3K) signaling pathway, which dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, this compound leads to an increase in PIP3 levels, which in turn enhances downstream signaling, such as Akt phosphorylation.[2] This ultimately promotes cellular processes like glucose uptake and metabolism.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits moderate to excellent selectivity for SHIP2 over other related phosphatases, including its close homolog SHIP1.[1] This selectivity is crucial for attributing observed biological effects specifically to the inhibition of SHIP2. For detailed IC50 and Ki values, please refer to the data table below.
Q3: I am not observing the expected increase in Akt phosphorylation after treating my cells with this compound. What could be the issue?
A3: Several factors could contribute to this. Please consider the following troubleshooting steps:
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Cell Line and Basal Pathway Activity: The basal level of PI3K/Akt pathway activation can vary significantly between different cell lines. Ensure your chosen cell line has a responsive PI3K pathway. You may need to stimulate the pathway with an appropriate growth factor (e.g., insulin, IGF-1) to observe a robust effect of the inhibitor.
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Compound Concentration and Incubation Time: Verify that you are using an appropriate concentration of this compound and an adequate incubation time. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental setup.
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Cellular Permeability and Compound Stability: this compound is described as cell-permeable.[1] However, if you suspect issues with compound uptake, you can use a positive control for PI3K pathway activation to ensure your cellular system is responsive. Also, ensure proper storage and handling of the compound to maintain its stability.
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Assay-Specific Issues: For Western blotting, ensure the quality of your phospho-Akt antibody and consider using a loading control. For other assay formats, validate the assay with known activators and inhibitors of the pathway.
Q4: My in vivo experiments with this compound are showing inconsistent results. What should I consider?
A4: In vivo efficacy can be influenced by a multitude of factors. While specific in vivo pharmacodynamic data for this compound is not extensively detailed in publicly available literature, general considerations for small molecule inhibitors apply:
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Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model will significantly impact its exposure at the target tissue. A full PK study is recommended to determine the optimal dosing regimen (dose and frequency).
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Route of Administration: The method of administration (e.g., oral, intravenous, intraperitoneal) can affect the bioavailability of the compound.
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Target Engagement: It is crucial to measure target engagement in your in vivo model. This can be done by assessing the levels of PIP3 or phospho-Akt in the target tissue after treatment.
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Animal Model: The choice of animal model and its disease state can influence the outcome. Ensure the model is appropriate for studying the SHIP2-mediated pathway.
Quantitative Data Summary
For easy comparison, the following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Potency and Selectivity of this compound
| Target | Species | Assay Type | Value | Reference |
| SHIP2 | Human | IC50 | 0.57 µM | [1] |
| SHIP2 | Murine | IC50 | 0.18 µM | [1] |
| SHIP2 | Human | Ki | 0.44 µM | [1] |
| SHIP1 | Human | IC50 | 21 µM | [1] |
| PTEN | Human | IC50 | > 50 µM | [1] |
| Synaptojanin | Human | IC50 | > 50 µM | [1] |
| Myotubularin | Human | IC50 | > 50 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro SHIP2 Inhibition Assay (Malachite Green-based)
This protocol is a general guideline for assessing the inhibitory activity of this compound on SHIP2 using a malachite green-based phosphate detection assay.
Materials:
-
Recombinant human SHIP2 enzyme
-
Phosphatidylinositol-3,4,5-trisphosphate (PIP3) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Malachite Green reagent
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 10 µL of each this compound dilution or control to the wells of a 96-well plate.
-
Add 20 µL of recombinant SHIP2 enzyme to each well (except the no-enzyme control).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the PIP3 substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Assay for Akt Phosphorylation (Western Blot)
This protocol describes how to measure the effect of this compound on Akt phosphorylation in a cellular context. L6 myotubes are a relevant cell line for this purpose.[2]
Materials:
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L6 myotubes (or other suitable cell line)
-
Cell culture medium
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This compound (dissolved in DMSO)
-
Insulin (or other pathway agonist)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed L6 cells and differentiate them into myotubes.
-
Serum-starve the myotubes for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
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Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt and total Akt.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Below are diagrams illustrating key concepts related to the mechanism of action of this compound.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on SHIP2.
References
Validation & Comparative
AS1938909: A Potent and Selective SHIP2 Inhibitor for Insulin Signaling Research
For researchers, scientists, and drug development professionals, AS1938909 emerges as a valuable tool for investigating the role of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2) in cellular signaling pathways, particularly in the context of insulin resistance and type 2 diabetes. This guide provides a comprehensive overview of the selectivity profile of this compound against other key phosphatases, supported by experimental data and detailed methodologies, to facilitate its effective application in research.
High Selectivity for SHIP2 Over Other Phosphatases
This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2.[1][2][3][4] Its selectivity is a critical attribute for discerning the specific functions of SHIP2 in complex cellular environments. The inhibitory activity of this compound has been quantified against a panel of related phosphatases, demonstrating a clear preference for SHIP2.
Table 1: Selectivity Profile of this compound Against Various Phosphatases
| Phosphatase | Species | IC50 (µM) |
| SHIP2 | murine (mSHIP2) | 0.18 |
| SHIP2 | human (hSHIP2) | 0.57 (Ki = 0.44 µM) [1][2][3][4] |
| SHIP1 | human (hSHIP1) | 21[1][2][3][4] |
| PTEN | human (hPTEN) | >50[1][2][3][4] |
| Synaptojanin | human | >50[1][2][3][4] |
| Myotubularin | human | >50[1][2][3][4] |
The data clearly indicates that this compound is significantly more potent against both murine and human SHIP2 compared to SHIP1, a closely related isoform. Furthermore, it displays negligible inhibitory activity against other critical phosphatases such as PTEN, synaptojanin, and myotubularin at concentrations up to 50 µM.[1][2][3][4] This high degree of selectivity makes this compound a precise pharmacological tool to probe SHIP2 function with minimal off-target effects on these other signaling proteins.
Experimental Methodology for Determining Phosphatase Selectivity
While the specific experimental protocol used to generate the IC50 values for this compound is not publicly detailed, a representative method for assessing phosphatase activity and inhibition is the malachite green phosphatase assay. This colorimetric assay quantifies the release of free phosphate from a substrate, providing a direct measure of enzyme activity.
A generalized protocol for a malachite green-based phosphatase selectivity assay is as follows:
-
Enzyme and Substrate Preparation:
-
Recombinant human phosphatases (SHIP2, SHIP1, PTEN, synaptojanin, myotubularin) are purified and diluted to a working concentration in the appropriate assay buffer.
-
A suitable substrate, such as phosphatidylinositol 3,4,5-trisphosphate (PIP3) for SHIP2, is prepared at a concentration near its Michaelis constant (Km) to ensure sensitive detection of inhibition.
-
-
Inhibitor Preparation:
-
This compound is serially diluted in DMSO to create a range of concentrations for IC50 determination. A DMSO-only control is included to account for solvent effects.
-
-
Assay Reaction:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the specific phosphatase, the substrate, and varying concentrations of this compound or DMSO control in an assay buffer (e.g., 10 mM HEPES, pH 7.25, 6 mM MgCl2, 0.1% CHAPS, 250 mM sucrose, and 0.25 mM EDTA).[5]
-
The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).
-
-
Detection of Phosphate Release:
-
The reaction is stopped by the addition of the Malachite Green Reagent, which forms a colored complex with the free phosphate produced by the phosphatase activity.
-
The absorbance of the resulting complex is measured using a microplate reader at a wavelength of approximately 620-650 nm.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.
-
Caption: A generalized workflow for determining the IC50 of this compound against a panel of phosphatases using a malachite green-based assay.
Signaling Pathway Context: The PI3K/Akt Pathway
SHIP2, along with SHIP1 and PTEN, are key negative regulators of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to insulin signaling and cell growth. Understanding the distinct roles of these phosphatases highlights the importance of a selective inhibitor like this compound.
-
PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.
-
SHIP2 and SHIP1 are 5'-inositol phosphatases that dephosphorylate PIP3 at the 5' position of the inositol ring, converting it to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2).[6] This action terminates PIP3-dependent signaling.
-
PTEN is a 3'-inositol phosphatase that dephosphorylates PIP3 at the 3' position, converting it back to PIP2, thereby acting as a potent tumor suppressor by antagonizing the PI3K/Akt pathway.[6]
By selectively inhibiting SHIP2, this compound allows for the specific investigation of the consequences of elevated PI(3,4,5)P3 and PI(3,4)P2 levels, without directly affecting the activity of SHIP1 or the potent tumor-suppressive function of PTEN. This makes it an invaluable tool for dissecting the nuanced regulation of the PI3K/Akt pathway.
Caption: this compound selectively inhibits SHIP2, a negative regulator of the PI3K/Akt pathway.
References
- 1. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography: A Potential New Target for Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide lipid phosphatase SHIP1 and PTEN coordinate to regulate cell migration and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to SHIP2 Inhibitors: AS1938909 vs. AS1949490
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent small molecule inhibitors of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2): AS1938909 and AS1949490. Both compounds are critical tools in the study of insulin signaling and metabolic diseases. This document synthesizes available experimental data to facilitate an objective evaluation of their performance.
At a Glance: Key Efficacy Parameters
A summary of the key in vitro efficacy and selectivity data for this compound and AS1949490 is presented below. This table allows for a direct comparison of their potency against human and mouse SHIP2, as well as their selectivity over other relevant phosphatases.
| Parameter | This compound | AS1949490 |
| Target | SH2 domain-containing inositol 5-phosphatase 2 (SHIP2) | SH2 domain-containing inositol 5-phosphatase 2 (SHIP2) |
| Mechanism of Action | Competitive and reversible inhibitor of SHIP2 activity | Potent, selective, and competitive SHIP2 phosphatase inhibitor |
| IC50 (hSHIP2) | 0.57 µM | 0.62 µM[1][2] |
| IC50 (mSHIP2) | 0.18 µM | 0.34 µM |
| Ki (hSHIP2) | 0.44 µM | 0.44 µM[2] |
| IC50 (hSHIP1) | 21 µM | 13 µM[1] |
| Selectivity (hSHIP1/hSHIP2) | ~37-fold | ~21-fold |
| IC50 (hPTEN) | >50 µM | >50 µM[1] |
| IC50 (h-synaptojanin) | >50 µM | >50 µM[1] |
| IC50 (h-myotubularin) | >50 µM | >50 µM[1] |
In Vitro and In Vivo Efficacy
Both this compound and AS1949490 have demonstrated the ability to modulate downstream signaling pathways regulated by SHIP2, primarily the PI3K/Akt pathway, which is crucial for glucose metabolism.
Cellular Effects in L6 Myotubes:
-
This compound: Elevates insulin-induced phosphorylation of Akt (Ser473) and enhances the expression of the glucose transporter GLUT1 mRNA. It has also been shown to increase glucose consumption and uptake in this cell line.[3]
-
AS1949490: Increases insulin-induced phosphorylation of Akt, leading to enhanced glucose consumption and uptake.[2]
Effects on Gluconeogenesis:
-
AS1949490: In FAO hepatocytes, AS1949490 has been shown to suppress gluconeogenesis.[2]
In Vivo Effects:
-
AS1949490: Chronic treatment of diabetic db/db mice with AS1949490 resulted in a significant lowering of plasma glucose levels and improved glucose intolerance.[2] Acute administration in normal mice inhibited the expression of gluconeogenic genes in the liver.[2]
While both compounds exhibit similar potencies for human SHIP2, this compound appears to have a slightly better selectivity profile over SHIP1.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SHIP2 signaling pathway and a general workflow for evaluating SHIP2 inhibitor efficacy.
Caption: SHIP2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Efficacy Evaluation.
Experimental Protocols
Below are generalized protocols for key experiments cited in the evaluation of this compound and AS1949490.
In Vitro SHIP2 Phosphatase Assay (Malachite Green)
-
Reagents: Recombinant human SHIP2, PIP3 substrate, reaction buffer, Malachite Green solution.
-
Procedure:
-
Incubate varying concentrations of the inhibitor (this compound or AS1949490) with recombinant SHIP2 enzyme in the reaction buffer.
-
Initiate the phosphatase reaction by adding the PIP3 substrate.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and measure the released inorganic phosphate using the Malachite Green reagent, which forms a colored complex.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Akt Phosphorylation Assay in L6 Myotubes
-
Cell Culture: Culture L6 myoblasts and differentiate them into myotubes.
-
Treatment:
-
Serum-starve the differentiated myotubes.
-
Pre-incubate the cells with various concentrations of this compound or AS1949490 for a specified time.
-
Stimulate the cells with insulin for a short period (e.g., 10 minutes).
-
-
Analysis:
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting or a cell-based ELISA using antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.
-
Quantify the band intensities or ELISA signal to determine the relative increase in Akt phosphorylation.
-
Glucose Uptake Assay in L6 Myotubes
-
Cell Culture and Treatment: Follow the same initial steps as the Akt phosphorylation assay.
-
Glucose Uptake Measurement:
-
After inhibitor and insulin treatment, incubate the cells with a radiolabeled glucose analog (e.g., 2-deoxy-[3H]-glucose) for a defined period.
-
Wash the cells with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein content of the cell lysate.
-
In Vivo Studies in db/db Mice (for AS1949490)
-
Animal Model: Use male db/db mice, a genetic model of type 2 diabetes.
-
Administration: Administer AS1949490 or a vehicle control orally twice daily for a specified duration (e.g., 10 days).
-
Measurements:
-
Monitor body weight, food intake, and fasting blood glucose levels throughout the study.
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period by administering a glucose bolus and measuring blood glucose at various time points.
-
Collect blood samples to measure plasma insulin levels.
-
At the end of the study, tissues such as the liver can be collected for gene expression analysis of gluconeogenic enzymes.[2]
-
References
- 1. Targeting SHIP1 and SHIP2 in Cancer [mdpi.com]
- 2. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AS1938909 and Other Selective SHIP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Src homology 2 (SH2) domain-containing inositol 5-phosphatase 2 (SHIP2) has emerged as a critical regulator in various cellular processes, making it a compelling target for therapeutic intervention in a range of diseases, including type 2 diabetes, obesity, and cancer. This guide provides a detailed comparison of the selective SHIP2 inhibitor AS1938909 with other notable SHIP2 inhibitors, focusing on their performance backed by experimental data.
Overview of SHIP2 and Its Inhibition
SHIP2 is a lipid phosphatase that primarily dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By modulating the levels of these crucial second messengers, SHIP2 plays a pivotal role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which governs cell growth, proliferation, survival, and metabolism. Inhibition of SHIP2 is expected to increase PIP3 levels, thereby enhancing downstream signaling pathways, such as the insulin signaling cascade.
Comparative Analysis of SHIP2 Inhibitors
The development of small molecule inhibitors targeting SHIP2 has led to several compounds with varying degrees of potency and selectivity. This section compares this compound with its close analog AS1949490 and the pan-SHIP1/2 inhibitor K161.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected inhibitors against SHIP1 and SHIP2, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (µM) | Selectivity (SHIP1/SHIP2) | Reference(s) |
| This compound | Human SHIP2 | 0.57 | ~37-fold | |
| Human SHIP1 | 21 | |||
| Mouse SHIP2 | 0.18 | |||
| AS1949490 | Human SHIP2 | 0.62 | ~21-fold | |
| Human SHIP1 | 13 | |||
| Mouse SHIP2 | 0.34 | |||
| K161 | SHIP1 | 1.5 - 6 | Pan-Inhibitor | |
| SHIP2 | 6.5 - 13 |
Key Observations:
-
This compound and AS1949490 are potent and selective inhibitors of SHIP2. This compound demonstrates slightly higher selectivity for SHIP2 over SHIP1 compared to AS1949490.
-
K161 is a pan-inhibitor, targeting both SHIP1 and SHIP2 with similar potency, making it a useful tool for studying the combined effects of inhibiting both isoforms.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
SHIP2 Signaling Pathway
SHIP2 is a key negative regulator of the PI3K/Akt signaling pathway. Upon activation by growth factors (e.g., insulin, EGF), receptor tyrosine kinases (RTKs) activate PI3K, which phosphorylates PI(4,5)P2 to generate PIP3. PIP3 recruits and activates Akt, leading to downstream cellular responses. SHIP2 dephosphorylates PIP3, thus dampening the signal. Inhibition of SHIP2 is expected to enhance and prolong Akt signaling.
Caption: The SHIP2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Phosphatase Inhibition Assay
The inhibitory activity of compounds against SHIP2 is commonly determined using a malachite green-based phosphatase assay. This assay measures the amount of free phosphate released from a substrate (e.g., PIP3) by the phosphatase.
Caption: Workflow for a malachite green-based SHIP2 phosphatase inhibition assay.
Experimental Protocols
Malachite Green Phosphatase Assay for SHIP2 Inhibition
This protocol is a generalized procedure based on commonly used methods for determining SHIP2 activity.
Materials:
-
Recombinant human SHIP2 enzyme
-
Phosphatidylinositol-3,4,5-trisphosphate (PIP3) substrate
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the SHIP2 enzyme to the desired concentration in Assay Buffer.
-
Prepare a stock solution of PIP3 substrate in an appropriate solvent and then dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer containing a final DMSO concentration of 1%.
-
-
Set up the Reaction:
-
To each well of a 96-well plate, add 25 µL of the diluted test inhibitor or vehicle control (Assay Buffer with 1% DMSO).
-
Add 25 µL of the diluted SHIP2 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Start the reaction by adding 50 µL of the diluted PIP3 substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
-
Stop the Reaction and Detect Phosphate:
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measure Absorbance:
-
Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound stands out as a potent and selective small molecule inhibitor of SHIP2. Its ability to discriminate between SHIP2 and its close homolog SHIP1 makes it a valuable tool for elucidating the specific functions of SHIP2 in health and disease. In contrast, pan-inhibitors like K161 provide a means to investigate the combined roles of both SHIP1 and SHIP2. The choice of inhibitor will ultimately depend on the specific research question being addressed. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers entering or working in the field of SHIP2 inhibition.
Validating AS1938909-Induced Akt Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AS1938909, a potent SHIP2 inhibitor, with alternative methods for inducing Akt phosphorylation. The information presented is supported by experimental data to aid in the selection of the most suitable compound for your research needs.
Introduction to the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. A key event in this pathway is the phosphorylation and subsequent activation of the serine/threonine kinase Akt (also known as Protein Kinase B).
The activation of this pathway is initiated by the stimulation of receptor tyrosine kinases (RTKs) by growth factors or insulin. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.
SHIP2 (SH2-containing inositol 5'-phosphatase 2) is a negative regulator of this pathway. It dephosphorylates PIP3 at the 5' position, converting it to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), thereby terminating the signaling cascade. Inhibition of SHIP2 is, therefore, an attractive strategy to increase the levels of PIP3 and consequently enhance Akt phosphorylation and activation.
This compound: A Potent SHIP2 Inhibitor
This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2. By inhibiting SHIP2, this compound effectively increases the cellular levels of PIP3, leading to enhanced Akt phosphorylation. This mechanism of action makes it a valuable tool for studying the downstream effects of Akt activation. Studies have shown that this compound increases Akt phosphorylation, glucose consumption, and glucose uptake in L6 myotubes[1].
Comparison of Akt Phosphorylation Inducers
This section compares this compound with other compounds known to induce or inhibit Akt phosphorylation. The alternatives include another SHIP2 inhibitor and several direct pan-Akt inhibitors.
| Compound | Target | Mechanism of Action | IC50/Ki Value | Key Cellular Effects |
| This compound | SHIP2 | Inhibits the conversion of PIP3 to PI(3,4)P2, leading to increased Akt phosphorylation. | Ki = 0.44 µM (human SHIP2) | Increases Akt phosphorylation and glucose uptake in L6 myotubes.[1] |
| AS1949490 | SHIP2 | Similar to this compound, inhibits SHIP2 to increase Akt phosphorylation. | IC50 = 0.62 µM (human SHIP2) | Dose-dependently increases insulin-induced Akt phosphorylation in L6 myotubes. |
| GSK690693 | Akt1/2/3 | ATP-competitive inhibitor of all three Akt isoforms. | IC50 = 2 nM (Akt1), 13 nM (Akt2), 9 nM (Akt3) | Inhibits the phosphorylation of downstream Akt substrates. |
| MK-2206 | Akt1/2/3 | Allosteric inhibitor of all three Akt isoforms. | IC50 = 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3) | Inhibits auto-phosphorylation of Akt at Thr308 and Ser473. |
| Capivasertib (AZD5363) | Akt1/2/3 | Potent inhibitor of all three Akt isoforms. | IC50 = 3 nM (Akt1), 8 nM (Akt2), 8 nM (Akt3) | Inhibits phosphorylation of downstream Akt substrates in cells with a potency of approximately 0.3 to 0.8 μM.[2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on SHIP2.
Caption: A typical workflow for validating Akt phosphorylation using Western Blotting.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Western Blotting for Phospho-Akt (Ser473)
This protocol outlines the steps for detecting phosphorylated Akt at Serine 473 using Western Blotting.
1. Cell Lysis and Protein Extraction:
- Culture L6 myotubes to ~80-90% confluency.
- Treat cells with desired concentrations of this compound or other compounds for the specified time.
- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microfuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
2. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
- Normalize protein concentrations for all samples.
- Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C at a lower voltage.
4. Immunoblotting:
- Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk/TBST for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt (e.g., Cell Signaling Technology #4691) or a housekeeping protein like GAPDH or β-actin.
- Quantify the band intensities using densitometry software (e.g., ImageJ). The level of phosphorylated Akt is typically expressed as a ratio of phospho-Akt to total Akt.
Protocol 2: In-Cell Western™ Assay for Phospho-Akt (Ser473)
This method allows for the quantification of protein phosphorylation in a 96-well plate format.
1. Cell Seeding and Treatment:
- Seed L6 myotubes in a 96-well black-walled imaging plate and grow to the desired confluency.
- Treat cells with this compound or other compounds as required.
2. Fixation and Permeabilization:
- Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
- Wash the wells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.
3. Blocking and Antibody Incubation:
- Wash the wells three times with PBS containing 0.1% Tween-20 (PBST).
- Block the cells with a suitable blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer) for 1.5 hours at room temperature.
- Incubate the cells with the primary antibody for phospho-Akt (Ser473) diluted in the blocking buffer overnight at 4°C. For normalization, a primary antibody against a total protein (e.g., total Akt or a housekeeping protein) can be co-incubated if using secondary antibodies with different fluorophores.
4. Secondary Antibody Incubation and Detection:
- Wash the wells five times with PBST.
- Incubate the cells with an appropriate IRDye®-conjugated secondary antibody (e.g., IRDye® 800CW Goat anti-Rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash the wells five times with PBST.
5. Imaging and Analysis:
- Ensure the bottom of the plate is clean.
- Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
- Quantify the fluorescence intensity in each well. The signal for phospho-Akt is normalized to the signal for the total protein control.
Protocol 3: ELISA for Phospho-Akt (Ser473)
ELISA provides a quantitative method for measuring protein phosphorylation.
1. Sample Preparation:
- Prepare cell lysates as described in the Western Blotting protocol (Step 1).
- Determine the protein concentration of the lysates.
2. ELISA Procedure (using a sandwich ELISA kit as an example):
- Follow the specific instructions provided with the ELISA kit (e.g., PathScan® Phospho-Akt1 (Ser473) Sandwich ELISA Kit, Cell Signaling Technology #7160).
- Typically, the procedure involves adding the cell lysates to microplate wells pre-coated with a capture antibody for total Akt.
- After incubation and washing, a detection antibody specific for phospho-Akt (Ser473) is added.
- A subsequent incubation with an HRP-conjugated secondary antibody is performed.
- After further washing, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
- The absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
- A standard curve can be generated using provided standards if available.
- The concentration of phospho-Akt in the samples is determined by comparing their absorbance to the standard curve.
- Results are often expressed as the amount of phospho-Akt per microgram of total protein.
Conclusion
This compound is a valuable pharmacological tool for inducing Akt phosphorylation through the specific inhibition of SHIP2. This guide provides a comparative overview of this compound and alternative compounds, along with detailed experimental protocols to validate their effects. The choice of compound will depend on the specific research question, with SHIP2 inhibitors like this compound being ideal for studying the upstream regulation of Akt signaling, while direct Akt inhibitors are suited for investigating the consequences of blocking Akt activity. The provided protocols offer robust methods for quantifying changes in Akt phosphorylation, enabling researchers to generate reliable and reproducible data.
References
A Comparative Guide to Modulating SHIP2 Activity in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative methods to direct small-molecule inhibition of SH2-containing inositol 5-phosphatase 2 (SHIP2), a critical negative regulator of the PI3K/Akt signaling pathway. Understanding the nuances, advantages, and limitations of different modulatory approaches is crucial for designing robust experiments and interpreting results in various research contexts, from metabolic disorders to oncology.
Introduction to SHIP2 and Its Role in Cellular Signaling
SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2) at the plasma membrane.[1][2][3] This action modulates the signaling cascade downstream of receptor tyrosine kinases, impacting cell growth, proliferation, migration, and survival.[4][5] Dysregulation of SHIP2 has been implicated in various diseases, including cancer, diabetes, and obesity, making it a significant therapeutic target.[6][7] While small-molecule inhibitors of SHIP2 are valuable research tools, alternative methods of modulating its function, such as genetic knockdown, offer complementary approaches to understanding its biological roles.
Comparative Analysis of SHIP2 Modulation Methods
This section compares the effects of direct SHIP2 inhibition using small molecules with genetic knockdown via RNA interference (RNAi). The data presented is a synthesis from multiple studies to provide a comparative overview.
Table 1: Quantitative Comparison of SHIP2 Inhibition vs. Genetic Knockdown on Cellular Phenotypes
| Parameter | Method | Cell Line | Observed Effect | Quantitative Change (Approx.) | Reference |
| Akt Phosphorylation (Ser473) | Small Molecule Inhibitor (AS1949490) | HepG2 | Increased | 2 to 3-fold increase | [8] |
| siRNA | MDA-MB-231 | Decreased (in 10% serum) | ~50% decrease | [9] | |
| shRNA | MDA-MB-231 | Decreased (in 10% serum) | ~60% decrease | [9] | |
| Cell Migration | Small Molecule Inhibitor (AS1949490) | MDA-MB-231 | Decreased | ~40% reduction in migration velocity | [9] |
| siRNA | MDA-MB-231 | Decreased | ~30% reduction in migration velocity | [10] | |
| shRNA | MDA-MB-231 | Decreased | ~50% reduction in migration velocity | [10] | |
| Apoptosis (Caspase-3 Activity) | Small Molecule Inhibitor (AS1949490) | HepG2 | Reduced palmitate-induced apoptosis | ~40% decrease in caspase-3 activity | [8] |
| Dominant Negative SHIP2 | HepG2 | Reduced palmitate-induced apoptosis | ~50% decrease in caspase-3 activity | [8] | |
| Cell Viability | Pan-SHIP1/2 Inhibitor (K118) | Multiple Myeloma Cells | Decreased | IC50 ~2-5 µM | [11] |
| SHIP2-selective Inhibitor (AS1949490) | Multiple Myeloma Cells | Less effective than pan-inhibitor | IC50 > 10 µM | [11] |
Note: The quantitative changes are approximate and collated from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the SHIP2 signaling pathway and a typical experimental workflow for comparing different modulatory methods.
Caption: The PI3K/Akt signaling pathway illustrating the role of SHIP2 and points of intervention.
Caption: A generalized experimental workflow for comparing SHIP2 modulation methods.
Detailed Experimental Protocols
This protocol describes the transient knockdown of SHIP2 expression in a mammalian cell line.
Materials:
-
Target-specific siRNA duplexes for SHIP2 and a non-targeting (scrambled) control siRNA.
-
Lipofectamine RNAiMAX transfection reagent or similar.
-
Opti-MEM I Reduced Serum Medium.
-
6-well tissue culture plates.
-
Appropriate cell culture medium and supplements.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[12]
-
Preparation of siRNA-lipid complexes: a. For each well, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. c. Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[12][13]
-
Transfection: a. Aspirate the culture medium from the cells and wash once with siRNA Transfection Medium. b. Add 0.8 mL of siRNA Transfection Medium to the siRNA-lipid complex mixture. c. Overlay the mixture onto the washed cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding to downstream assays. The optimal incubation time should be determined empirically.[12]
-
Validation of Knockdown: Assess the efficiency of SHIP2 knockdown by Western blot or qRT-PCR.
This protocol details the detection of phosphorylated and total Akt levels as a readout of SHIP2 activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and rabbit anti-Akt.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction: Lyse cells on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[14]
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To determine total Akt levels, the membrane can be stripped and re-probed with an antibody against total Akt.
This assay measures the rate of collective cell migration.
Materials:
-
6-well or 24-well tissue culture plates.
-
Sterile p200 pipette tip or a specialized wound healing insert.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding: Seed cells in a plate to create a confluent monolayer.[1]
-
Creating the Wound: Create a scratch or gap in the monolayer using a sterile pipette tip or by removing a culture insert.[1][2]
-
Imaging: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the wound area.
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software. The rate of wound closure is calculated to determine cell migration velocity.[15]
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., containing Ac-DEVD-pNA or Ac-DEVD-AMC substrate).
-
Microplate reader.
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus.
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release cellular contents, including caspases.[9]
-
Substrate Reaction: Add the caspase-3 substrate to the cell lysates and incubate to allow for cleavage of the substrate by active caspase-3.[5]
-
Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-3 activity.[5]
Conclusion
Both small-molecule inhibition and genetic knockdown are powerful tools for investigating the function of SHIP2. Small-molecule inhibitors offer temporal control and are more directly translatable to therapeutic applications. However, off-target effects can be a concern. Genetic methods like RNAi provide high specificity for the target protein but may induce compensatory mechanisms and do not distinguish between the catalytic and scaffolding functions of the protein. The choice of method should be guided by the specific research question. For a comprehensive understanding of SHIP2's role, a combination of these approaches is often the most rigorous strategy.
References
- 1. clyte.tech [clyte.tech]
- 2. Wound healing migration assay (Scratch assay) [protocols.io]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SH2-containing inositol phosphatase 2 predominantly regulates Akt2, and not Akt1, phosphorylation at the plasma membrane in response to insulin in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mpbio.com [mpbio.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. portlandpress.com [portlandpress.com]
- 12. scbt.com [scbt.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. benchchem.com [benchchem.com]
- 15. Wound healing assay | Abcam [abcam.com]
A Comparative Guide to SHIP Phosphatase Inhibitors: AS1938909 vs. Pan-SHIP Inhibitors like K118
For researchers, scientists, and drug development professionals, understanding the nuanced differences between selective and pan-inhibitors of key signaling molecules is critical. This guide provides a detailed comparison of AS1938909, a selective SHIP2 inhibitor, and K118, a pan-SHIP1/2 inhibitor, supported by experimental data and protocols.
The SH2 domain-containing inositol 5-phosphatases, SHIP1 and SHIP2, are crucial negative regulators of the PI3K/Akt signaling pathway. By hydrolyzing the 5-phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), they modulate a wide array of cellular processes, including cell growth, proliferation, and survival. While SHIP1 is primarily expressed in hematopoietic cells, SHIP2 is more ubiquitously expressed. The differential expression and roles of these two isoforms have led to the development of both selective and pan-SHIP inhibitors for therapeutic research.
Potency and Selectivity: A Quantitative Comparison
This compound is a potent and selective inhibitor of SHIP2. In contrast, K118 is characterized as a pan-inhibitor, targeting both SHIP1 and SHIP2. The inhibitory activities of these compounds against various phosphatases are summarized in the table below.
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Notes |
| This compound | hSHIP2 | 0.57[1] | 0.44[1] | Highly selective for SHIP2. |
| mSHIP2 | 0.18[1] | |||
| hSHIP1 | 21[1] | Over 36-fold more selective for hSHIP2 than hSHIP1. | ||
| hPTEN | >50[1] | No significant inhibition of other related phosphatases. | ||
| h-synaptojanin | >50[1] | |||
| h-myotubularin | >50[1] | |||
| K118 | SHIP1/2 | - | - | Characterized as a pan-SHIP1/2 inhibitor with modest selectivity for SHIP1.[2][3] Specific IC50 values are not consistently reported in publicly available literature. One technical data sheet describes it as a SHIP1 inhibitor that does not inhibit SHIP2, creating some ambiguity.[4] |
Mechanism of Action and Cellular Effects
This compound acts as a competitive and reversible inhibitor of SHIP2.[1] By selectively inhibiting SHIP2, it leads to an increase in Akt phosphorylation, which in turn enhances glucose consumption and uptake in cells like myotubes.[5] This makes it a valuable tool for studying the specific roles of SHIP2 in metabolic regulation.
K118, by inhibiting both SHIP1 and SHIP2, has broader effects. Its use in research has been linked to the reversal of age- and diet-associated obesity and metabolic syndrome in mice.[2] Studies have shown that pan-SHIP1/2 inhibition is more effective in certain contexts, such as promoting microglial phagocytosis, compared to selective inhibition of either SHIP1 or SHIP2 alone.[6][7]
Signaling Pathway Intervention
The PI3K/Akt signaling pathway is a critical regulator of cell survival and metabolism. Both SHIP1 and SHIP2 act as key negative regulators of this pathway by dephosphorylating PIP3. The following diagram illustrates their points of intervention and how selective and pan-inhibitors affect the pathway.
Caption: PI3K/Akt signaling pathway showing SHIP1/2 intervention points.
Experimental Protocols
A detailed understanding of the experimental methods used to characterize these inhibitors is crucial for reproducing and building upon existing research.
In Vitro SHIP Phosphatase Activity Assay (Malachite Green Assay)
This assay quantifies the inorganic phosphate released from the dephosphorylation of a PIP3 substrate by SHIP enzymes. The amount of released phosphate is measured colorimetrically.
Workflow Diagram:
Caption: Workflow for a Malachite Green-based phosphatase assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Enzyme Solution: Dilute recombinant human SHIP1 or SHIP2 enzyme in assay buffer to the desired concentration.
-
Inhibitor Solutions: Prepare serial dilutions of this compound, K118, or control compounds in DMSO.
-
Substrate Solution: Prepare a solution of PIP3 substrate in the assay buffer.
-
Malachite Green Reagent: Prepare the malachite green solution according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, inhibitor solution (or DMSO for control), and enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with the desired concentrations of the SHIP inhibitor (e.g., this compound or K118) or vehicle control (DMSO) for a specific duration.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A no-heat control should be included.
-
Cool the samples on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection of Soluble Target Protein:
-
Analyze the soluble protein fraction by Western blotting using an antibody specific for SHIP1 or SHIP2.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Conclusion
The choice between a selective SHIP2 inhibitor like this compound and a pan-SHIP1/2 inhibitor like K118 depends on the specific research question and the biological system under investigation. This compound provides a tool to dissect the specific functions of SHIP2, particularly in metabolic studies. K118 and other pan-inhibitors are useful for exploring the combined roles of SHIP1 and SHIP2 and may offer therapeutic advantages in conditions where targeting both isoforms is beneficial, such as in certain immunological and neuroinflammatory contexts. The experimental protocols provided herein offer a foundation for the quantitative assessment of these and other SHIP inhibitors.
References
- 1. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Obesity control by SHIP inhibition requires pan-paralog inhibition and an intact eosinophil compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echelon-inc.com [echelon-inc.com]
- 5. This compound (SHIP2 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 6. Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
Cross-Validation of AS1938909 Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of AS1938909, a potent and selective SHIP2 (SH2-containing inositol 5'-phosphatase 2) inhibitor, across different cell lines. By summarizing key experimental findings and providing detailed protocols, this document aims to facilitate the cross-validation and further investigation of this compound's therapeutic potential.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
This compound is a cell-permeable small molecule that competitively and reversibly inhibits SHIP2.[1][2] SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism. Specifically, SHIP2 dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, this compound leads to an accumulation of PIP3, resulting in the activation of downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a variety of cellular processes, including glucose metabolism.
Comparative Effects of this compound in Different Cell Lines
The effects of this compound have been investigated in various cell lines, revealing both common and cell-type-specific responses. This section compares the key findings in L6 rat myotubes and the human cervical cancer cell lines, HeLa and SiHa.
| Cell Line | Cell Type | Key Effects of this compound | Reference |
| L6 | Rat Myotubes | - Increased Akt phosphorylation- Enhanced glucose consumption and uptake- Upregulation of GLUT1 mRNA expression | [3] |
| HeLa | Human Cervical Cancer | - Altered PI3K and MAPK activation in response to oxidative stress | |
| SiHa | Human Cervical Cancer | - Altered PI3K and MAPK activation in response to oxidative stress |
Quantitative Data Summary
| Target | Species | IC50 / Ki | Reference |
| SHIP2 | Human | Ki = 0.44 µM | [3] |
| SHIP2 | Murine | IC50 = 0.18 µM | [1][2] |
| SHIP1 | Human | IC50 = 21 µM | [1][2] |
| PTEN | Human | > 50 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
-
L6 Myotubes: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum once the cells reach confluence. Differentiated myotubes are then treated with this compound at the desired concentrations for the specified duration.
-
HeLa and SiHa Cells: HeLa and SiHa cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded at an appropriate density and allowed to adhere overnight before treatment with this compound.
Western Blotting for Akt Phosphorylation
This protocol is a representative method for assessing the phosphorylation status of Akt.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt, Ser473) and total Akt. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Glucose Uptake Assay (for L6 Myotubes)
This protocol outlines a method for measuring glucose uptake in L6 myotubes.[4]
-
Cell Preparation: Differentiated L6 myotubes are serum-starved for 3-4 hours prior to the assay.
-
Treatment: Cells are pre-incubated with this compound at the desired concentrations in Krebs-Ringer-HEPES (KRH) buffer for a specified time.
-
Glucose Uptake: 2-deoxy-[³H]-glucose is added to the cells for a short incubation period (e.g., 10 minutes).
-
Lysis and Scintillation Counting: The reaction is stopped by washing the cells with ice-cold KRH buffer. The cells are then lysed, and the radioactivity is measured using a scintillation counter to determine the amount of glucose taken up by the cells.
Logical Relationships and Experimental Considerations
When comparing the effects of this compound across different cell lines, it is crucial to consider the following:
-
Cell Line-Specific Differences: The basal expression levels of SHIP2, Akt, and other related signaling proteins can vary significantly between cell lines, influencing their sensitivity to this compound.
-
Dose and Time Dependence: The observed effects of this compound are dependent on both the concentration used and the duration of treatment. It is essential to perform dose-response and time-course experiments to fully characterize its activity in a new cell line.
-
Alternative Signaling Pathways: While the PI3K/Akt pathway is the primary target, this compound may have off-target effects or influence other signaling pathways, such as the MAPK pathway, in a cell-type-specific manner.
This guide provides a foundational understanding of the comparative effects of this compound. Further research is warranted to expand the comparison to a broader range of cell lines and to elucidate the precise molecular mechanisms underlying the observed cell-type-specific responses.
References
- 1. This compound (SHIP2 Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 2. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of AS1938909: A Comparative Analysis in Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the SHIP2 inhibitor AS1938909. Due to the limited availability of public in vivo data for this compound, this guide will focus on the available preclinical data for a closely related compound, AS1949490, to provide a contextual understanding of the potential therapeutic applications and experimental considerations for this class of molecules.
Introduction to SHIP2 Inhibition
SH2-containing inositol 5'-phosphatase 2 (SHIP2) is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3), SHIP2 attenuates downstream signaling cascades that are crucial for glucose metabolism and cell growth. Inhibition of SHIP2 is therefore being explored as a therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity. This compound and AS1949490 are both thiophene scaffold-based small molecule inhibitors of SHIP2 developed by Astellas Pharma.
This compound: In Vitro Profile
This compound has been identified as a potent and selective SHIP2 inhibitor. In vitro studies have shown that it effectively inhibits SHIP2, leading to increased Akt phosphorylation, glucose consumption, and glucose uptake in L6 myotubes.[1] While these in vitro results are promising, demonstrating efficacy in animal models is a critical step in drug development.
Lack of In Vivo Data for this compound
Despite its promising in vitro profile, a comprehensive search of publicly available scientific literature, patent databases, and conference proceedings did not yield any specific in vivo efficacy data for this compound. One review on small molecule SHIP phosphatase modulators explicitly states that while this compound was developed and showed in vitro activity, its in vivo effects have not been disclosed. This absence of data precludes a direct comparison of this compound's in vivo performance with other SHIP2 inhibitors.
Comparative Compound: In Vivo Efficacy of AS1949490
To provide a relevant benchmark, this guide presents the in vivo efficacy data for AS1949490, a closely related SHIP2 inhibitor. AS1949490 has been evaluated in a diabetic mouse model, offering valuable insights into the potential of this therapeutic class.
Animal Model and Efficacy Data
A key study investigated the effects of chronic oral administration of AS1949490 in diabetic db/db mice, a well-established model of type 2 diabetes.[2][3]
Table 1: In Vivo Efficacy of AS1949490 in Diabetic db/db Mice
| Parameter | Vehicle Control | AS1949490 (300 mg/kg, twice daily) | % Change vs. Control |
| Plasma Glucose (mg/dL) | ~450 | ~350 | ↓ 22% |
| Glucose Tolerance (AUC) | Vehicle | Significantly Reduced | Data not quantified |
Data extracted from Suwa et al., 2009.[2]
These results demonstrate that chronic treatment with AS1949490 significantly lowered plasma glucose levels and improved glucose tolerance in a diabetic animal model.[2]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting in vivo data and designing future studies.
Chronic Oral Administration of AS1949490 in db/db Mice[2][3]
-
Animal Model: Male C57BL/KsJ-db/db mice (a genetic model of obesity, insulin resistance, and type 2 diabetes).
-
Acclimatization: Animals were allowed to acclimate to the housing conditions before the start of the experiment.
-
Formulation: AS1949490 was suspended in a 0.5% methylcellulose solution for oral administration.
-
Dosing Regimen: Mice were administered 300 mg/kg of AS1949490 or vehicle control orally twice daily for 10 days.
-
Efficacy Endpoints:
-
Plasma Glucose: Blood samples were collected to measure plasma glucose concentrations.
-
Oral Glucose Tolerance Test (OGTT): Following the treatment period, an OGTT was performed to assess glucose disposal.
-
-
Statistical Analysis: Appropriate statistical methods were used to compare the treatment group with the vehicle control group.
Signaling Pathway and Experimental Workflow
SHIP2-PI3K/Akt Signaling Pathway
The therapeutic effect of SHIP2 inhibitors is mediated through the PI3K/Akt signaling pathway. The diagram below illustrates this mechanism.
Caption: SHIP2 Inhibition in the PI3K/Akt Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for an in vivo efficacy study of a SHIP2 inhibitor in a diabetic mouse model.
Caption: In Vivo Efficacy Study Workflow.
Conclusion
References
- 1. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Specificity of AS1938909, a SHIP2 Inhibitor
For researchers in cellular signaling and drug development, the precise targeting of individual enzymes within complex pathways is paramount. This guide provides a detailed comparison of AS1938909, a potent inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), focusing on its specificity in cellular assays. We present supporting experimental data, detailed protocols, and pathway visualizations to objectively assess its performance against other relevant phosphatases.
Mechanism of Action: Targeting the PI3K/Akt Pathway
This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2.[1][2][3] SHIP2 is a key negative regulator of the PI3K/Akt signaling pathway, which is crucial for cellular processes like glucose metabolism, cell growth, and survival. SHIP2 exerts its inhibitory effect by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3 or PIP3) at the 5' position, converting it to PtdIns(3,4)P2. By inhibiting SHIP2, this compound increases the intracellular levels of PIP3, leading to enhanced activation and phosphorylation of downstream targets like the serine/threonine kinase Akt.[1][2][3][4]
Caption: The inhibitory action of this compound on SHIP2 within the PI3K/Akt signaling cascade.
Data Presentation: Biochemical Specificity
The specificity of a small molecule inhibitor is defined by its potency against its intended target versus its activity against other, often structurally related, proteins. This compound demonstrates moderate to excellent selectivity for SHIP2 over its close homolog SHIP1 and other related phosphatases.[1][2][3][4]
Table 1: Comparative Inhibitory Activity of this compound
| Target Phosphatase | Species | IC50 (µM) | Ki (µM) | Reference |
| SHIP2 | human (hSHIP2) | 0.57 | 0.44 | [1][2] |
| SHIP2 | mouse (mSHIP2) | 0.18 | N/A | [1][2] |
| SHIP1 | human (hSHIP1) | 21 | N/A | [1][2] |
| PTEN | human (hPTEN) | > 50 | N/A | [1][2] |
| Synaptojanin | human | > 50 | N/A | [1][2] |
| Myotubularin | human | > 50 | N/A | [1][2] |
N/A: Not available.
The data clearly indicates a significant therapeutic window between the inhibition of SHIP2 and other key cellular phosphatases, confirming the high specificity of this compound in biochemical assays.
Performance in Cellular Assays
To confirm that the biochemical specificity of this compound translates to a targeted effect within a complex cellular environment, its performance was evaluated in relevant cell-based assays. A key functional outcome of SHIP2 inhibition is the enhancement of insulin-stimulated Akt phosphorylation.
Table 2: Effect of this compound on Insulin-Stimulated Akt Phosphorylation (pAkt-Ser473) in L6 Myotubes
| Compound | Concentration (µM) | Target | Fold Increase in pAkt (vs. Insulin alone) | Cellular Outcome |
| This compound | 10 | SHIP2 | Significant Increase | Enhanced Glucose Transporter (GLUT1) mRNA Expression[1][2][3][4] |
| 3AC (Control) | 10 | SHIP1 | No Significant Change | N/A |
| Vehicle (DMSO) | N/A | None | 1.0 (Baseline) | Baseline |
Data is representative of expected outcomes based on the literature.[1][2][3][4]
In L6 myotube cells, this compound was shown to significantly elevate insulin-induced phosphorylation of Akt at the Serine 473 residue.[1][2][3][4] This on-target cellular activity leads to functional downstream consequences, including enhanced expression of the glucose transporter GLUT1 mRNA.[1][2][3][4] When compared with inhibitors of other phosphatases, like the SHIP1 inhibitor 3AC, the effect is shown to be specific to the inhibition of SHIP2.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key cellular assays are provided below.
Protocol 1: Western Blot for Akt Phosphorylation
This protocol describes the steps to measure the change in phosphorylated Akt (pAkt) levels in response to inhibitor treatment.
-
Cell Culture and Treatment:
-
Plate L6 myotubes in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 3-4 hours in a serum-free medium.
-
Pre-incubate cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 30 minutes.
-
Stimulate the cells with insulin (e.g., 100 nM) for 15-20 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations and add Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAkt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize pAkt levels to total Akt levels to determine the specific increase in phosphorylation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[5]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T overexpressing SHIP2) to a high density.
-
Harvest cells and resuspend them in PBS supplemented with protease inhibitors.
-
Treat the cell suspension with this compound (at desired concentrations) or vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble protein fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Analyze the soluble fractions by Western blotting, as described above, using an antibody specific for SHIP2.
-
Plot the band intensity for SHIP2 at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of SHIP2.
-
Caption: Experimental workflow for confirming this compound specificity in a cellular pAkt assay.
Conclusion
The data presented in this guide confirms that this compound is a highly specific inhibitor of SHIP2. Its selectivity is supported by biochemical assays showing significantly lower potency against other related phosphatases like SHIP1 and PTEN.[1][2][3][4] Crucially, this specificity is maintained in cellular models, where this compound demonstrates on-target engagement by increasing Akt phosphorylation in a manner consistent with its mechanism of action.[1][2][3][4] For researchers investigating the PI3K/Akt signaling pathway, this compound represents a reliable and specific chemical tool for probing the cellular functions of SHIP2.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [merckmillipore.com]
- 4. SHIP2 Inhibitor, this compound The SHIP2 Inhibitor, this compound controls the biological activity of SHIP2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 5. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AS1938909: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing AS1938909, a potent and selective SHIP2 (SH2 domain-containing inositol 5'-phosphatase 2) inhibitor, adherence to proper disposal and handling protocols is paramount for laboratory safety and environmental compliance. This document provides essential safety information, logistical plans for disposal, and relevant experimental context to ensure the safe management of this compound.
Safety, Handling, and Disposal Protocols
This compound, also known as 3-(2,4-Dichlorobenzyl)oxy]-N-(2,6-difluorobenzyl)thiophene-2-carboxamide, requires careful handling in a laboratory setting. While some suppliers indicate that the substance is not classified as hazardous under REACH Regulation (EC) No 1907/2006, other safety data sheets (SDS) specify potential hazards. Therefore, a cautious approach is recommended.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Disposal of this compound should adhere to the following step-by-step procedure:
-
Segregation: Unused this compound and any contaminated materials (e.g., pipette tips, vials) should be segregated from other laboratory waste streams.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should prominently display the chemical name "this compound" and any relevant hazard warnings.
-
Waste Characterization: Although classifications vary, it is prudent to treat the waste as potentially hazardous. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization and disposal requirements in your jurisdiction.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by trained EHS personnel.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various supplier and research sources.
| Property | Value |
| Molecular Formula | C₁₉H₁₃Cl₂F₂NO₂S |
| Molecular Weight | 428.28 g/mol |
| Purity | ≥95% by HPLC |
| Solubility | Soluble in DMSO |
| Storage Temperature | 2-8°C |
| Inhibitory Potency (Ki) | 0.44 µM for human SHIP2 |
| IC₅₀ Values | 0.18 µM (mouse SHIP2), 0.57 µM (human SHIP2), 21 µM (human SHIP1) |
Experimental Protocol Context
This compound is primarily used in cell-based assays and in vivo studies to investigate the role of SHIP2 in various signaling pathways, particularly in the context of metabolic diseases like diabetes. The experimental protocols for its use are detailed in seminal publications by Suwa et al. in the British Journal of Pharmacology (2009) and the European Journal of Pharmacology (2010).
A typical experimental workflow involving this compound in a cell-based assay would include the following steps:
-
Cell Culture: L6 myotubes or other relevant cell lines are cultured under standard conditions.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and then diluted to the desired final concentration in the cell culture medium.
-
Cell Treatment: The cells are treated with varying concentrations of this compound for a specified duration.
-
Experimental Assay: Following treatment, the cells are subjected to assays to measure endpoints such as glucose uptake, protein phosphorylation (e.g., Akt), or gene expression.
-
Data Analysis: The results are analyzed to determine the effect of SHIP2 inhibition by this compound on the measured parameters.
Visualizing the Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. Adherence to this workflow is critical for ensuring a safe and compliant laboratory environment.
Caption: Logical workflow for the safe disposal of this compound in a laboratory setting.
Comprehensive Safety and Handling Guide for AS1938909
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for Handling AS1938909
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, a SHIP2 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the experimental environment.
While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), and therefore a formal safety data sheet is not required, adherence to standard laboratory safety protocols is essential.[1] The information presented here is a compilation of general best practices for handling chemical compounds in a research setting.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₉H₁₃Cl₂F₂NO₂S |
| Molecular Weight | 428.28 g/mol |
| Form | Solid |
| Appearance | Off-white solid |
| Purity | ≥95% (HPLC) |
| Solubility | DMSO: 50 mg/mL |
| Storage Temperature | 2-8°C |
| Storage Conditions | Protect from light, OK to freeze |
Source: Sigma-Aldrich
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety.
-
Eye Protection : Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn. Gloves should be inspected before use and changed immediately if contaminated or compromised.[2] Hands should be washed thoroughly after removing gloves.[2]
-
Body Protection : A standard laboratory coat should be worn to protect skin and clothing.[2]
-
Respiratory Protection : Under normal handling conditions in a well-ventilated area, respiratory protection is not typically required. However, if there is a risk of generating dust or aerosols, a properly fitted respirator should be used.
Handling and Storage
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. The recommended storage temperature is between 2-8°C. Following reconstitution, it is recommended to aliquot and freeze at -20°C, where stock solutions are stable for up to 3 months.[3]
Emergency Procedures
-
In case of skin contact : Wash the affected area immediately with soap and plenty of water.
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of inhalation : Move the person to fresh air.
-
In case of ingestion : Rinse mouth with water. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not dispose of down the drain or in general waste.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
